TC299423
Description
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(5E)-5-pyrimidin-5-yl-1,2,3,4,7,8-hexahydroazocine |
InChI |
InChI=1S/C11H15N3/c1-3-10(4-2-6-12-5-1)11-7-13-9-14-8-11/h3,7-9,12H,1-2,4-6H2/b10-3+ |
InChI Key |
CRKXSTOXONBMMP-XCVCLJGOSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TC299423; TC 299423; TC-299423 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TC299423
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC299423, or (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a novel and potent agonist of nicotinic acetylcholine receptors (nAChRs) with a degree of selectivity for β2-subunit-containing (β2) receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. The data presented herein demonstrate that this compound exhibits a preference for α6β2 over α4β2* nAChRs, leading to the modulation of dopamine release in the central nervous system. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and neuroscience.
Pharmacological Profile of this compound
This compound has been characterized through a series of in vitro and in vivo studies to determine its binding affinity, potency, and efficacy at various nAChR subtypes.
Binding Affinity
The binding affinity of this compound for different nAChR subtypes was determined using [¹²⁵I]-epibatidine displacement assays in specific brain regions of knockout mice to isolate receptor subtypes. The results indicate that this compound has a high affinity for α4β2* and α6β2* nAChRs, with a significantly lower affinity for α3β4* nAChRs.
Table 1: Binding Affinities (Ki) of this compound at nAChR Subtypes
| nAChR Subtype | Brain Region (Mouse Model) | Ki (nM) |
| α4β2 | Cortex | 0.24 ± 0.04 |
| α6β2 | Striatum (α4 KO) | 1.4 ± 0.6 |
| α3β4* | Interpeduncular Nucleus (β2 KO) | 18.0 ± 0.7 |
Data are presented as mean ± SEM.
Potency and Efficacy
The potency (EC50) and efficacy of this compound were evaluated using whole-cell patch-clamp recordings in transfected neuro-2a cells and neurotransmitter release assays from mouse brain synaptosomes. These studies reveal that this compound is a potent partial agonist at α6β2* and α4β2* nAChRs, with a roughly 3-fold greater potency for α6β2* nAChRs.
Table 2: Potency (EC50) and Efficacy of this compound at nAChR Subtypes
| Assay | nAChR Subtype | EC50 (µM) | Efficacy (% of Nicotine Response) |
| Patch Clamp (Neuro-2a cells) | α6β2β3 | 0.04 ± 0.01 | Not Reported |
| α4β2 | 0.10 ± 0.02 | Not Reported | |
| [³H]-Dopamine Release (Striatal Synaptosomes) | α6β2* (α-CtxMII-sensitive) | 0.03 ± 0.01 | 50 ± 20% |
| α4β2* (α-CtxMII-insensitive) | 0.13 ± 0.03 | 76 ± 5% | |
| [³H]-Acetylcholine Release (Interpeduncular Nucleus) | α3β4* | 8.0 ± 0.4 | 100 ± 16% |
Data are presented as mean ± SEM.
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is bioavailable after both intraperitoneal (i.p.) and oral (p.o.) administration, and it readily crosses the blood-brain barrier.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL or ng/g) | Tmax (min) |
| Plasma | |||
| i.p. | 0.3 | ~15 | ~10 |
| p.o. | 1 | ~20 | ~20 |
| Brain | |||
| i.p. | 0.3 | ~40 | ~10 |
| p.o. | 1 | ~60 | ~20 |
Cmax and Tmax values are approximated from graphical data.
Mechanism of Action: Modulation of Dopaminergic Signaling
The primary mechanism of action of this compound involves the activation of presynaptic nAChRs on dopaminergic neurons in the nigrostriatal pathway. This activation leads to an influx of cations, depolarization of the nerve terminal, and subsequent release of dopamine.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol was used to determine the potency and efficacy of this compound on specific nAChR subtypes expressed in a heterologous system.
-
Cell Culture and Transfection: Neuro-2a cells are cultured and transiently transfected with plasmids encoding the desired nAChR subunits (e.g., α6-GFPβ2DMβ3 or α4-GFPβ2DM). The GFP tag facilitates identification of transfected cells, and the DM mutation increases receptor surface expression.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.
-
Drug Application: this compound is applied to the cells via a rapid microperfusion system for a duration of 500 ms. A range of concentrations is used to generate a dose-response curve.
-
Data Analysis: The peak current response at each concentration is measured and normalized to the maximal response. The data are then fitted to the Hill equation to determine the EC50 value.
Synaptosomal [³H]-Dopamine Release Assay
This assay measures the ability of this compound to evoke dopamine release from nerve terminals isolated from specific brain regions.
-
Synaptosome Preparation: Striatal tissue from mice is homogenized and centrifuged to isolate synaptosomes (nerve terminals).
-
Radiolabeling: Synaptosomes are incubated with [³H]-dopamine to allow for its uptake into dopaminergic vesicles.
-
Stimulation of Release: The [³H]-dopamine-loaded synaptosomes are then exposed to various concentrations of this compound. To differentiate between α6β2* and α4β2* mediated release, the experiment is performed in the presence and absence of the α6β2* selective antagonist α-conotoxin MII (α-CtxMII).
-
Measurement of Radioactivity: The amount of [³H]-dopamine released into the supernatant is quantified by liquid scintillation counting.
-
Data Analysis: The data are expressed as a percentage of total radioactivity and plotted against the concentration of this compound to determine EC50 and Emax values.
TC299423: A Technical Deep Dive into its Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity and functional potency of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs). The document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR pharmacology and therapeutics. It details the quantitative binding data, in-depth experimental methodologies, and the associated molecular signaling pathways.
Executive Summary
This compound demonstrates a distinct binding profile for various nAChR subtypes, exhibiting a higher affinity for β2-containing (β2) receptors over β4-containing (β4) subtypes. Specifically, it shows high potency at α6β2* and α4β2* nAChRs. This selectivity is crucial for understanding its potential therapeutic applications, including in addiction and neurodegenerative disorders. The following sections provide a detailed summary of its binding characteristics and the experimental protocols used for their determination.
Data Presentation: Binding Affinity and Functional Potency
The binding affinity and functional potency of this compound for different nAChR subtypes have been quantified using various in vitro assays. The data are summarized in the tables below for clear comparison.
Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes
| nAChR Subtype | Ki (nM) | Description |
| α4β2 | 0.24 ± 0.04 | High affinity. Ki values primarily reflect agonist binding to the high-affinity, desensitized state.[1][2] |
| α6β2 | 1.4 ± 0.6 | High affinity.[1][2] |
| α3β4 | 18.0 ± 0.7 | Lower affinity compared to α4β2 and α6β2* subtypes.[1][2] |
Table 2: Functional Potency (EC50) and Efficacy of this compound at nAChR Subtypes
| Assay Type | nAChR Subtype | EC50 (µM) | Efficacy |
| [³H]dopamine release | α6β2* (α-CtxMII-sensitive) | 0.03 ± 0.01 | Partial agonist (50-54% of nicotine's maximal release).[1][3] |
| α4(non-α6)β2* (α-CtxMII-insensitive) | 0.13 ± 0.03 | Roughly as efficacious as nicotine for high-sensitivity α4β2* nAChRs.[1][3] | |
| ⁸⁶Rb⁺ efflux (Cortex) | DhβE-sensitive α4β2 | 0.6 - 2.0 | Partial agonist on low-sensitivity α4β2 nAChRs.[1] |
| DhβE-insensitive α4β2 | ≥14 | ||
| Whole-cell patch-clamp recordings | α6β2 | 0.03 - 0.06 | Partial agonist with an efficacy 59% that of acetylcholine.[1] |
Experimental Protocols
The characterization of this compound's binding affinity and functional potency involves several key experimental methodologies. Detailed descriptions of these protocols are provided below.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand with known affinity for specific nAChR subtypes.
-
Methodology:
-
Receptor Preparation: Membranes are prepared from brain regions known to be enriched with specific nAChR subtypes. For instance, cortical membranes are used for α4β2, striatal membranes from α4 knockout mice for α6β2, and interpeduncular nucleus membranes from β2 knockout mice for α3β4*.[1]
-
Assay Setup: In a 96-well plate, varying concentrations of the unlabeled test compound (this compound) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]epibatidine) and the prepared receptor membranes.[1][4]
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the unbound radioligand. The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioligand.[5][6]
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the functional effects of this compound on nAChR ion channel activity.
-
Objective: To determine the potency (EC50) and efficacy of this compound in activating nAChR subtypes.
-
Methodology:
-
Cell Preparation: Cells expressing the specific nAChR subtype of interest are cultured.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).[7]
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.[7][8]
-
Drug Application: this compound at various concentrations is applied to the cell, and the resulting ion currents are recorded.
-
Data Analysis: The magnitude of the current response is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 and maximal efficacy are determined.
-
Synaptosomal Neurotransmitter Release Assays
These assays assess the functional consequence of nAChR activation by measuring the release of neurotransmitters, such as dopamine.
-
Objective: To measure this compound-induced release of [³H]dopamine from striatal synaptosomes.[9]
-
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from the striatum of mouse brains.
-
Radiolabeling: The synaptosomes are incubated with [³H]dopamine, which is taken up and stored in synaptic vesicles.
-
Stimulation: The [³H]dopamine-loaded synaptosomes are then exposed to various concentrations of this compound.
-
Sample Collection: The amount of [³H]dopamine released into the supernatant is measured at different time points.
-
Data Analysis: The amount of released radioactivity is quantified and plotted against the concentration of this compound to determine the EC50 for dopamine release. To distinguish between α6β2* and α4(non-α6)β2* nAChRs, the assay is performed in the presence and absence of α-conotoxin MII, a selective antagonist for α6β2* receptors.[1]
-
Mandatory Visualizations
Signaling Pathways
Activation of nAChRs by agonists like this compound can trigger various intracellular signaling cascades. One of the key pathways involved is the PI3K/Akt signaling pathway, which is crucial for processes like cell survival and neuroprotection.[10][11]
Caption: Simplified nAChR signaling pathway activated by this compound.
Experimental Workflows
The following diagram illustrates the general workflow for a competitive radioligand binding assay, a core technique used to determine the binding affinity of this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
TC299423: A Technical Overview of a Novel Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
TC299423 is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a degree of selectivity for specific receptor subtypes. This technical guide provides a comprehensive overview of its chemical structure, pharmacological properties, and the experimental methodologies used to characterize its activity. All data is derived from published research.
Chemical Structure and Properties
This compound is chemically identified as (E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine.[1][2][3][4] It is a small molecule agonist that has been shown to be bioavailable after both intraperitoneal and oral administration.[1][2][3]
Pharmacological Profile
This compound is a potent agonist for β2-containing (β2) nAChRs, with a modest preference for α6β2 over α4β2* subtypes.[1] Its activity has been characterized across a range of in vitro and in vivo assays, comparing it to other well-known nAChR ligands like nicotine and varenicline.[1]
In Vitro Activity
The in vitro potency and efficacy of this compound have been determined through various assays, including radioligand binding, patch-clamp electrophysiology, and neurotransmitter release studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Receptor Subtype | Metric | Value (nM) |
| Patch-Clamp Recordings | α6β2 | EC50 | 30 - 60 |
| [³H]-Dopamine Release | α6β2 | EC50 | 30 - 60 |
Data sourced from multiple assays reported in scientific literature.[1][2][3][4]
Studies have shown that this compound's potency for α6β2* nAChRs is approximately 2.5-fold greater than for α4β2* nAChRs.[1][2][4] Its activity at α3β4*-mediated [³H]-acetylcholine release is considerably lower.[1][2][4] Computational modeling suggests that this compound interacts with key amino acid residues in the nAChR binding pocket. At α6β2 nAChRs, it forms a cation-π interaction with a conserved tryptophan residue (TrpB).[1] A similar interaction occurs at α4β2 nAChRs, with an additional cation-π interaction with a conserved tyrosine residue (TyrC2).[1] Importantly, screening against a panel of 70 diverse molecular targets revealed no significant off-target binding, indicating a high degree of selectivity for nAChRs.[1][2][3][4]
In Vivo Effects
In vivo studies in animal models have demonstrated the physiological and behavioral effects of this compound.
-
Locomotor Activity: In gain-of-function mutant α6 (α6L9′S) nAChR mice, low doses of this compound elicit responses mediated by α6β2*-containing nAChRs.[1][2][3]
-
Reward and Reinforcement: Conditioned place preference assays indicate that low-dose this compound produces a significant reward response in α6L9′S mice and a modest reward in wild-type mice, likely through α6(non-α4)β2*-containing nAChRs.[1][2][3] However, it did not suppress nicotine self-administration in rats, suggesting it may not block the reinforcing effects of nicotine within the tested dosage range.[1][3][4][5]
-
Other Behavioral Effects: this compound has been shown to evoke antinociceptive responses in mice similar to nicotine in a hot-plate test.[1][2][3][4] It also exhibits anxiolytic-like effects, as demonstrated by the inhibition of marble-burying behavior in mice, comparable to nicotine.[1][2][3]
Experimental Protocols
The characterization of this compound involved a series of detailed experimental procedures.
[¹²⁵I]-Epibatidine Binding Assays
These assays were used to determine the binding affinity of this compound to different nAChR subtypes. The general protocol involves incubating membranes prepared from cells expressing the target nAChR subtype with a fixed concentration of the radioligand [¹²⁵I]-epibatidine and varying concentrations of the test compound (this compound). The amount of bound radioactivity is then measured to determine the concentration of this compound required to displace 50% of the radioligand (IC50), which is then used to calculate the binding affinity (Ki).
Whole-Cell Patch-Clamp Recordings
This electrophysiological technique was employed to measure the functional activity of this compound at specific nAChR subtypes. The protocol involves the following steps:
-
Cells expressing the nAChR of interest are cultured on coverslips.
-
A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential.
-
This compound is applied to the cell at various concentrations, and the resulting ion channel currents are recorded.
-
The concentration-response curve is then plotted to determine the EC50 value.
Synaptosomal Neurotransmitter Release Assays
These experiments assessed the ability of this compound to evoke the release of neurotransmitters such as dopamine and acetylcholine from nerve terminals. A typical protocol for [³H]-dopamine release from striatal synaptosomes is as follows:
-
Synaptosomes (isolated nerve terminals) are prepared from the striatum of rodent brains.
-
The synaptosomes are loaded with a radioactive tracer, such as [³H]-dopamine.
-
The loaded synaptosomes are then superfused with a physiological buffer.
-
Fractions of the superfusate are collected at regular intervals.
-
This compound at various concentrations is added to the superfusion buffer to stimulate neurotransmitter release.
-
The radioactivity in the collected fractions is measured to quantify the amount of [³H]-dopamine released.
-
The concentration-response data is used to determine the EC50 of this compound for inducing dopamine release.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound at α6β2* nAChRs.
Caption: General experimental workflow for the characterization of this compound.
References
- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. S-EPMC5626944 - this compound, a Novel Agonist for Nicotinic Acetylcholine Receptors. - OmicsDI [omicsdi.org]
TC299423: A Selective α6β2* Nicotinic Acetylcholine Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
(E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine (TC299423) is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a degree of selectivity for α6β2* and α4β2* subtypes.[1] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development. The compound is orally active, brain-penetrant, and has shown potential for investigating the roles of α6β2* nAChRs in addiction and neurodegenerative diseases like Parkinson's disease.[1]
Core Properties and Selectivity
This compound is an acrylic metanicotine analog where the pyridine ring of nicotine is substituted with a pyrimidine ring, a modification known to enhance α6* selectivity.[2] Its structure also incorporates the N-methyl moiety into an 8-membered hexahydroazocine ring to reduce conformational flexibility.[2]
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for various nAChR subtypes, as determined by a range of in vitro assays.
Table 1: Binding Affinity of this compound for nAChR Subtypes
| nAChR Subtype | Ki (nM) | Experimental Method | Source |
| α4β2 | 0.24 ± 0.04 | [125I]Epibatidine Displacement | [2] |
| α6β2 | 1.4 ± 0.6 | [125I]Epibatidine Displacement | [2][3] |
| α3β4* | 18.0 ± 0.7 | [125I]Epibatidine Displacement | [2] |
Table 2: Functional Potency (EC50) and Efficacy of this compound
| nAChR Subtype/Assay | EC50 (nM) | Efficacy (% of control) | Experimental Method | Source |
| α6β2 | 30 - 60 | Partial Agonist (50-54% of Nicotine) | Patch-clamp recordings & [3H]-Dopamine release | [2][4][5][6] |
| α-CtxMII-sensitive [3H]Dopamine Release (α6β2) | 30 ± 10 | - | [3H]-Dopamine Release | [2] |
| α-CtxMII-insensitive [3H]Dopamine Release (α4β2) | 130 ± 30 | - | [3H]-Dopamine Release | [2] |
| α4β2 | - | Full Agonist (at high-sensitivity receptors) | 86Rb+ Efflux | [2][7] |
| α3β4 | - | Less potent than for α6β2 and α4β2* | [3H]-Acetylcholine Release | [4][5] |
Signaling Pathways and Mechanisms of Action
The activation of α6β2* nAChRs, predominantly located on dopaminergic neurons, plays a crucial role in modulating dopamine release in brain regions like the striatum.[8][9] this compound, as an agonist, stimulates these receptors, leading to downstream cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptors in the Mesolimbic Pathway: Primary Role of Ventral Tegmental Area α6β2* Receptors in Mediating Systemic Nicotine Effects on Dopamine Release, Locomotion, and Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of TC299423: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC299423, chemically identified as (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a novel and potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of nAChR agonists. The information compiled herein summarizes key quantitative data, details established experimental protocols for its characterization, and visualizes relevant biological pathways and workflows. While the specific, detailed synthesis protocol for this compound remains proprietary to its developers at Targacept, this guide outlines general synthetic strategies for structurally related compounds to provide a foundational understanding.
Discovery and Pharmacological Profile
This compound was identified by Targacept as a novel agonist for nAChRs with a notable selectivity profile.[1] It demonstrates a higher potency for β2-containing (β2) nAChRs, with a modest preference for α6β2 subtypes over α4β2* nAChRs.[1] Its activity at α3β4* nAChRs is significantly lower.[1] This selectivity is a key characteristic that distinguishes it from other nAChR ligands like nicotine and varenicline.[1]
In vitro and in vivo studies have demonstrated that this compound is bioavailable after both intraperitoneal and oral administration and can effectively cross the blood-brain barrier.[1][3] Functional assays have confirmed its ability to elicit responses mediated by α6β2* nAChRs at low doses.[1][2] Furthermore, this compound has shown effects in animal models of reward, antinociception, and anxiety, suggesting its potential therapeutic utility in a range of neurological and psychiatric conditions.[3] Importantly, it did not exhibit major off-target binding in a screen of 70 diverse molecular targets, indicating a favorable specificity profile.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo assays.
Table 1: In Vitro Potency of this compound at Nicotinic Acetylcholine Receptor Subtypes
| Assay Type | Receptor Subtype | Parameter | Value |
| Whole-cell Patch-clamp Recordings | α6β2 | EC50 | 30-60 nM[2][3] |
| [3H]-Dopamine Release | α6β2 | EC50 | 30-60 nM[2][3] |
| Whole-cell Patch-clamp Recordings | α4β2 | EC50 | ~2.5-fold higher than α6β2[2][3] |
| [3H]-Acetylcholine Release | α3β4* | EC50 | 8.0 ± 0.4 μM[1] |
Table 2: In Vivo Effects of this compound
| Assay | Animal Model | Effect |
| Locomotor Assays | α6(α6L9’S) nAChR mutant mice | Elicits α6β2* nAChR-mediated responses at low doses[1] |
| Conditioned Place Preference | α6L9’S mice and Wild-Type mice | Produces significant reward in mutant mice and modest reward in WT mice[1] |
| Nicotine Self-Administration | Rats | Did not block nicotine reinforcement in the tested dosage range[1] |
| Hot-plate Test | Mice | Evoked antinociceptive responses similar to nicotine[3] |
| Marble Burying Test | Mice | Inhibited marble burying, suggesting anxiolytic effects[3] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available by its developers at Targacept, a general understanding of its synthesis can be inferred from the broader chemical literature on the synthesis of 5-substituted pyrimidines and hexahydroazocines.
The synthesis of a molecule like (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine would likely involve a convergent synthesis strategy. This would entail the separate synthesis of the pyrimidine and the hexahydroazocine ring systems, followed by their coupling.
A plausible, though not confirmed, synthetic approach is visualized below. This diagram represents a generalized workflow for the synthesis of similar compounds and should be considered illustrative rather than a definitive protocol for this compound.
Experimental Protocols
The pharmacological characterization of this compound involved a series of key in vitro and in vivo experiments. Below are detailed methodologies for these types of assays, based on standard laboratory practices.
Nicotinic Acetylcholine Receptor Binding Assay
This assay is used to determine the affinity of a compound for nAChR subtypes.
Protocol:
-
Preparation of Membranes: Membranes expressing the desired nAChR subtype (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-epibatidine) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through nAChRs in response to agonist application.
Protocol:
-
Cell Culture: Cells stably expressing the nAChR subtype of interest are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the cell interior.
-
Drug Application: The cell is voltage-clamped at a holding potential (e.g., -70 mV), and this compound is applied at various concentrations via a rapid perfusion system.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the EC50 (the concentration that elicits a half-maximal response).
Synaptosomal Neurotransmitter Release Assays
These assays measure the ability of a compound to stimulate the release of neurotransmitters from nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from the striatum of rodent brains by homogenization and differential centrifugation.
-
Radiolabeling: The synaptosomes are incubated with [3H]-dopamine to allow for its uptake into the nerve terminals.
-
Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: Fractions of the perfusate are collected to establish a baseline. The synaptosomes are then stimulated with varying concentrations of this compound.
-
Quantification: The radioactivity in the collected fractions is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]-dopamine released above baseline is calculated, and the EC50 is determined.
The protocol is similar to the dopamine release assay, but with the following modifications:
-
Brain Region: The interpeduncular nucleus is used for synaptosome preparation.
-
Radiolabel: [3H]-choline is used to label the acetylcholine stores.
Signaling Pathway
This compound exerts its effects by acting as an agonist at presynaptic nAChRs, primarily the α6β2* and α4β2* subtypes. The binding of this compound to these receptors triggers a series of events leading to neurotransmitter release.
Conclusion
This compound is a valuable pharmacological tool for the study of nAChR function and physiology. Its distinct selectivity profile and demonstrated in vivo activity make it a compound of interest for the development of novel therapeutics targeting nAChR-mediated pathways. While the precise synthesis protocol remains proprietary, the information provided in this guide offers a thorough overview of its discovery, biological activity, and the experimental methods used for its characterization. Future research may further elucidate its therapeutic potential and could lead to the public disclosure of its detailed synthetic route.
References
- 1. AU2011258553A1 - Nicotinic receptor non-competitive antagonists - Google Patents [patents.google.com]
- 2. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
In Vitro Characterization of TC299423: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs). This compound, chemically identified as (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, has been evaluated for its binding affinity, potency, and selectivity across various nAChR subtypes.[1][2][3][4][5] This document summarizes key quantitative data, details the experimental methodologies employed in its characterization, and visualizes the relevant biological pathways and experimental processes.
Binding Affinity and Selectivity Profile
The binding affinity of this compound for different nAChR subtypes was determined through competitive displacement of the radioligand [¹²⁵I]epibatidine in membranes from specific brain regions. The resulting inhibition constant (Ki) values indicate a high affinity for β2-containing (β2) nAChRs, with a notable preference for α4β2 and α6β2* subtypes over α3β4* subtypes.[1]
| nAChR Subtype | Brain Region for Membrane Preparation | Ki (nM) |
| α4β2 | Cortex | 0.24 ± 0.04 |
| α6β2 | Striatum (from α4KO mice) | 1.4 ± 0.6 |
| α3β4* | Interpeduncular Nucleus (from β2KO mice) | 18.0 ± 0.7 |
| Table 1: Binding Affinity of this compound for nAChR Subtypes.[1] |
Notably, this compound demonstrated no significant off-target binding when screened against a panel of 70 diverse molecular targets.[2][3][4]
Functional Potency and Efficacy
The functional activity of this compound was assessed using several in vitro assays, including whole-cell patch-clamp recordings and neurotransmitter release assays. These studies confirm that this compound acts as a potent agonist at β2* nAChRs.
Electrophysiology
Whole-cell patch-clamp recordings were utilized to measure the potency (EC₅₀) of this compound in activating nAChR subtypes. For α6β2* nAChRs, the compound displayed an EC₅₀ in the range of 30-60 nM.[2][4][5]
Neurotransmitter Release Assays
The functional potency of this compound was further evaluated by its ability to stimulate the release of [³H]dopamine and [³H]acetylcholine from synaptosomes. The results indicate a greater potency at α6β2* nAChRs compared to α4β2* and α3β4* nAChRs.[1][2]
| Assay | nAChR Subtype | EC₅₀ (nM) |
| [³H]Dopamine Release | α6β2 | 30 - 60 |
| [³H]Dopamine Release | α4β2 | ~75 - 150 (2.5-fold less potent than for α6β2) |
| [³H]Acetylcholine Release | α3β4 | Significantly less potent |
| Table 2: Functional Potency of this compound in Neurotransmitter Release Assays.[2][4] |
The data from both patch-clamp and dopamine release assays consistently suggest that this compound is approximately 2.5 to 3-fold more potent at activating α6β2* nAChRs than α4β2* nAChRs.[1][2]
Mechanism of Action
This compound functions as a neuronal nAChR agonist. Upon binding to the receptor, it induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in membrane depolarization and the subsequent activation of voltage-gated ion channels, leading to neurotransmitter release. The preferential activation of α6β2* and α4β2* nAChRs, which are predominantly located in brain regions associated with reward and cognition, suggests its potential therapeutic applications.
References
- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. S-EPMC5626944 - this compound, a Novel Agonist for Nicotinic Acetylcholine Receptors. - OmicsDI [omicsdi.org]
TC299423: A Comprehensive Selectivity Profile Against Other Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TC299423, identified as (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs). This document provides a detailed technical overview of its selectivity profile, drawing from extensive in vitro and in vivo studies. This compound has demonstrated a significant preference for β2-containing (β2) nAChRs, with a modest selectivity for α6β2 over α4β2* subtypes, and markedly lower potency at α3β4* nAChRs. Crucially, comprehensive screening has revealed no significant off-target binding at a wide array of other receptors, ion channels, transporters, and enzymes, highlighting its specificity. This high selectivity profile makes this compound a valuable tool for probing the physiological and pathological roles of specific nAChR subtypes.
Data Presentation
The selectivity and potency of this compound have been quantified through various functional and binding assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity across different nAChR subtypes and a broad panel of off-target sites.
Table 1: Potency (EC50) and Efficacy of this compound at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Assay | EC50 | Efficacy (relative to control) | Reference |
| α6β2 | [3H]-Dopamine Release (α-CtxMII-sensitive) | 0.03 ± 0.01 µM | 50-54% (vs. Nicotine) | [1] |
| Patch-Clamp Recordings | 30 - 60 nM | Partial Agonist (59% vs. ACh) | [1] | |
| α4β2 | [3H]-Dopamine Release (α-CtxMII-insensitive) | 0.13 ± 0.03 µM | ~100% (vs. Nicotine, high-sensitivity) | [1] |
| 86Rb+ Efflux (DhβE-sensitive) | 0.6 - 2.0 µM | Partial Agonist (low-sensitivity) | [1] | |
| 86Rb+ Efflux (DhβE-insensitive) | ≥14 µM | - | [1] | |
| α3β4 | [3H]-Acetylcholine Release | Much less potent than at α6β2 and α4β2* | ~100% (vs. Nicotine) | [1] |
Table 2: Binding Affinity (Ki) of this compound for Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Brain Region for Membrane Preparation | Radioligand | Ki (nM) | Reference |
| α4β2 | Cortex | [125I]epibatidine | 0.24 ± 0.04 | [1] |
| α6β2 | Striatum (α4 KO mice) | [125I]epibatidine | 1.4 ± 0.6 | [1] |
| α3β4* | Interpeduncular Nucleus (β2 KO mice) | [125I]epibatidine | 18.0 ± 0.7 | [1] |
Table 3: Off-Target Selectivity Profile of this compound
This compound was screened at a concentration of 1 µM against a panel of 70 diverse molecular targets. The results, presented as percent inhibition, demonstrate a lack of significant off-target binding.[1]
| Target Class | Representative Targets Screened | Result (% Inhibition at 1 µM) |
| G-Protein Coupled Receptors | Adenosine A1, Adrenergic (α1A, α2A, β1, β2), Dopamine (D1, D2, D3), Serotonin (5-HT1A, 5-HT2A, 5-HT3), Muscarinic (M1, M2, M3), Opioid (δ, κ, μ), etc. | No significant inhibition observed |
| Ion Channels | GABA-A, NMDA, Calcium Channel (L-type), Potassium Channel (hERG) | No significant inhibition observed |
| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | No significant inhibition observed |
| Enzymes | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Cyclooxygenase (COX-1, COX-2) | No significant inhibition observed |
| Other | α-bungarotoxin-insensitive nAChRs | No significant inhibition observed |
A comprehensive list of the 70 targets can be found in the supplementary materials of the primary publication.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the selectivity profile of this compound.
[125I]-Epibatidine Binding Assays
To determine the binding affinity (Ki) of this compound for different nAChR subtypes, competitive binding assays were performed using [125I]-epibatidine. Membranes were prepared from specific brain regions of wild-type or knockout (KO) mice to isolate receptor subtypes. Specifically, cortical membranes were used for α4β2* receptors, striatal membranes from α4 KO mice for α6β2* receptors, and membranes from the interpeduncular nucleus of β2 KO mice for α3β4* receptors.
Membranes were incubated with a fixed concentration of [125I]-epibatidine and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a competing ligand (e.g., nicotine). Following incubation, the bound and free radioligand were separated by filtration, and the radioactivity of the filters was quantified. The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Synaptosomal Neurotransmitter Release Assays ([3H]-Dopamine and [3H]-Acetylcholine)
The functional potency and efficacy of this compound were assessed by measuring its ability to evoke the release of [3H]-dopamine from striatal synaptosomes and [3H]-acetylcholine from interpeduncular nucleus synaptosomes. Synaptosomes were prepared from the respective brain regions and pre-loaded with the radiolabeled neurotransmitter.
The loaded synaptosomes were then superfused with buffer and stimulated with various concentrations of this compound. The amount of radioactivity in the collected fractions was measured by liquid scintillation counting to determine the amount of neurotransmitter released. EC50 and maximal response values were calculated from the concentration-response curves. For differentiating between α6β2* and α4β2* nAChRs in dopamine release, the selective α6β2* antagonist α-conotoxin MII (α-CtxMII) was used.
86Rb+ Efflux Assays
The activity of this compound at α4β2* nAChRs with different stoichiometries was evaluated using a 86Rb+ efflux assay from thalamic synaptosomes. This assay measures ion flux through the nAChR channel. Synaptosomes were loaded with 86Rb+, a radioactive analog of K+.
The loaded synaptosomes were then exposed to varying concentrations of this compound, and the amount of 86Rb+ released into the supernatant was quantified. The distinction between high-sensitivity (typically (α4)2(β2)3) and low-sensitivity (typically (α4)3(β2)2) α4β2* nAChRs was made using the selective antagonist dihydro-β-erythroidine (DhβE).
Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp electrophysiology was used to directly measure the currents elicited by this compound at specific nAChR subtypes expressed in cell lines. Cells stably expressing the nAChR subtype of interest were voltage-clamped, and this compound was applied at various concentrations.
The resulting inward currents were recorded and analyzed to determine the concentration-response relationship, from which EC50 values were derived. This technique provides a direct measure of receptor activation and desensitization kinetics.
Off-Target Screening
A broad off-target screening was conducted by a commercial service (e.g., a CRO specializing in receptor profiling). This compound was tested at a concentration of 1 µM in radioligand binding assays for a panel of 70 targets, including a wide range of G-protein coupled receptors, ion channels, transporters, and enzymes. The percentage of inhibition of radioligand binding was determined to assess the interaction of this compound with these off-target sites.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound-induced dopamine release.
Caption: Workflow for the [³H]-dopamine release assay.
Caption: Selectivity hierarchy of this compound.
References
A Comprehensive Technical Guide on the Pharmacokinetic Properties of TC299423 in Rodents
This technical guide provides an in-depth overview of the pharmacokinetic profile of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs), in rodent models. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.
Pharmacokinetic Data
The pharmacokinetic properties of this compound have been evaluated in mice following both intraperitoneal (ip) and oral (po) administration. The key parameters are summarized in the tables below for plasma and brain concentrations.
Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma [1]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Intraperitoneal (ip) | 0.3 | 49 ± 18 | 0.08 | 0.17 |
| Oral (po) | 1 | 38 ± 10 | 0.25 | 1.12 |
Table 2: Pharmacokinetic Parameters of this compound in Mouse Brain [1]
| Administration Route | Dose (mg/kg) | Cmax (ng/g) | Tmax (h) |
| Intraperitoneal (ip) | 0.3 | 22 ± 0.43 | 0.5 |
| Oral (po) | 1 | Not explicitly stated | Not explicitly stated |
Cmax: Maximum concentration, Tmax: Time to reach maximum concentration. Data are presented as mean ± SEM.
Preliminary in vitro studies on microsomal metabolism have indicated that this compound has a half-life approximately 7-fold longer than varenicline in both human and rat microsomes[1].
Experimental Protocols
The pharmacokinetic studies of this compound were conducted using established methodologies to determine its absorption, distribution, and elimination characteristics in mice.
Pharmacokinetic Study in Mice [1]
-
Animal Model: Male and female mice (20–40 g) were used for the experiments.
-
Drug Administration:
-
Intraperitoneal (ip): A cohort of eighteen mice was administered this compound at a dose of 0.3 mg/kg.
-
Oral (po): A group of fifteen mice received this compound at a dose of 1 mg/kg.
-
-
Sample Collection:
-
Blood and brain samples were collected at multiple time points post-administration: 5 min, 15 min, 30 min, 1 h, 3 h, and 6 h.
-
Pre-dose (time 0) samples were obtained from a control group of three untreated mice.
-
-
Bioanalysis: The concentrations of this compound in plasma and brain tissue were measured to determine the pharmacokinetic parameters.
Radioligand Displacement Assay [1]
To measure the unbound concentrations of this compound in the brain and blood, a radioligand displacement assay was performed.
-
Animal Model: C57BL/6 mice were used.
-
Drug Administration: Mice were administered 0.2 mg/kg (free base) of this compound via intraperitoneal injection.
-
Sample Collection: Mice were euthanized at 5, 10, or 20 minutes post-injection. Uninjected mice served as controls. Trunk blood was collected and centrifuged to obtain serum. The cerebral cortex was dissected, homogenized, and diluted.
Visualizations
Mechanism of Action: this compound as a Nicotinic Acetylcholine Receptor Agonist
This compound is a potent agonist for β2-containing (β2) nAChRs, with a modest preference for α6β2 over α4β2* subtypes[1]. Its mechanism involves binding to these receptors, which are ligand-gated ion channels, leading to their activation. This activation results in the release of neurotransmitters such as dopamine.
Experimental Workflow: Pharmacokinetic Study
The following diagram illustrates the workflow for the pharmacokinetic experiments conducted to evaluate this compound in mice.
References
TC299423: A Technical Guide to Bioavailability and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the bioavailability and brain penetration of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs). The data and protocols presented are compiled from preclinical studies to inform further research and development of this compound.
Core Pharmacokinetic Properties
This compound has demonstrated bioavailability following both intraperitoneal and oral administration, with the ability to cross the blood-brain barrier and reach central nervous system targets.[1][2][3]
Bioavailability and Brain Penetration Data
The following tables summarize the key pharmacokinetic parameters of this compound in mice, providing a quantitative overview of its absorption, distribution, and penetration into the brain.
| Administration Route | Dose (mg/kg) | Max Plasma Concentration (Cmax) | Time to Max Plasma Concentration (Tmax) | Plasma Half-life (t1/2) |
| Intraperitoneal (ip) | 0.3 | 49 ± 18 ng/mL (0.26 µM) | 0.08 h | 0.17 h |
| Oral (po) | 1 | 38 ± 10 ng/mL (0.20 µM) | 0.25 h | 1.12 h |
| Administration Route | Dose (mg/kg) | Max Brain Tissue Concentration (Cmax) | Time to Max Brain Tissue Concentration (Tmax) |
| Intraperitoneal (ip) | 0.3 | 22 ± 0.43 ng/g (0.12 µM) | 0.5 h |
| Oral (po) | 1 | 42 ± 17 ng/g (0.22 µM) | 0.25 h |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.
Pharmacokinetic Analysis in Mice
Objective: To determine the plasma and brain concentrations of this compound over time following intraperitoneal and oral administration in mice.
Methodology:
-
Animal Model: Male C57BL/6J mice were used for the study.
-
Drug Administration:
-
A cohort of mice was administered this compound via intraperitoneal injection at a dose of 0.3 mg/kg.
-
Another cohort received an oral gavage of this compound at a dose of 1 mg/kg.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours), blood samples were collected from the mice.
-
Immediately following blood collection, the mice were euthanized, and brain tissue was harvested.
-
-
Sample Processing:
-
Blood samples were processed to separate the plasma.
-
Brain tissue was homogenized.
-
-
Quantification: The concentration of this compound in the plasma and brain homogenates was determined using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and half-life.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Pharmacokinetic study experimental workflow.
As an agonist of nicotinic acetylcholine receptors, this compound is expected to modulate downstream signaling pathways upon binding to these receptors. The activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), triggering a cascade of intracellular events.
Caption: Nicotinic acetylcholine receptor signaling.
This guide provides a foundational understanding of the bioavailability and brain penetration of this compound. The presented data and methodologies offer valuable insights for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this novel nAChR agonist.
References
Early-Stage Research on TC299423: A Technical Overview of its Function as a Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs). The document synthesizes available preclinical data on its mechanism of action, potency, efficacy, and in vivo effects, presenting a comprehensive resource for researchers in neuroscience and drug development.
Core Function and Mechanism of Action
This compound, chemically identified as (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a potent agonist for β2-containing nAChRs.[1] Early research indicates a modest preference for α6β2 over α4β2* nAChR subtypes.[1] Its mechanism of action involves binding to these ligand-gated ion channels, inducing a conformational change that opens the channel and allows the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and subsequent excitation.
At the molecular level, the binding of this compound to nAChRs involves specific interactions. At α4β2 nAChRs, it forms a cation-π interaction with a conserved tryptophan residue (TrpB) and an additional cation-π interaction with a conserved tyrosine residue (TyrC2).[1] A similar, albeit weaker, cation-π interaction with TrpB is observed at α6β2 nAChRs.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency, efficacy, and pharmacokinetic parameters of this compound based on available preclinical data.
Table 1: In Vitro Potency and Efficacy of this compound at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Assay | Parameter | Value | Efficacy Compared to Nicotine |
| α6β2 | Patch-clamp recordings & [³H]-dopamine release | EC₅₀ | 30-60 nM[2] | Partial agonist (50-54% of nicotine's maximal release)[1] |
| α4β2 | [³H]-dopamine release | EC₅₀ | ~2.5-fold higher than α6β2[3] | Roughly as efficacious as nicotine for high-sensitivity α4β2 nAChRs; partial agonist on low-sensitivity α4β2* nAChRs[1] |
| α3β4 | [³H]-acetylcholine release | EC₅₀ | Much higher than α6β2 and α4β2*[3] | Roughly as efficacious as nicotine[1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Administration Route | Dose | Maximum Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Plasma Half-life (t₁/₂) | Maximum Brain Tissue Concentration | Time to Maximum Brain Concentration |
| Intraperitoneal (ip) | 0.3 mg/kg | 49 ± 18 ng/ml (0.26 µM) | 0.08 h | 0.17 h | 22 ± 0.43 ng/g (0.12 µM) | 0.5 h |
| Oral | 1 mg/kg | 38 ± 10 ng/ml (0.20 µM) | 0.25 h | 1.12 h | 42 ± 17 ng/g (0.22 µM) | 0.25 h |
Experimental Protocols
Detailed, step-by-step experimental protocols for the following assays are not publicly available in the cited literature. However, this section outlines the purpose and general methodology of the key experiments conducted to characterize this compound.
In Vitro Assays:
-
[¹²⁵I]-Epibatidine Binding Assay: This competitive radioligand binding assay was used to determine the affinity of this compound for various nAChR subtypes. The assay measures the ability of this compound to displace the high-affinity nAChR ligand [¹²⁵I]-epibatidine from its binding site on the receptor.[2]
-
Whole-Cell Patch-Clamp Recordings: This electrophysiological technique was employed to directly measure the ion channel activity of nAChRs in response to this compound application.[2] It allows for the determination of agonist potency (EC₅₀) and efficacy by measuring the induced ionic currents.
-
Synaptosomal ⁸⁶Rb⁺ Efflux Assay: This assay assesses the functional activity of nAChRs by measuring the efflux of the radioactive potassium analog ⁸⁶Rb⁺ from synaptosomes (isolated nerve terminals) upon receptor activation.[2] Increased efflux is indicative of ion channel opening.
-
[³H]-Dopamine and [³H]-Acetylcholine Release Assays: These neurochemical assays measure the ability of this compound to evoke the release of radiolabeled neurotransmitters ([³H]-dopamine or [³H]-acetylcholine) from synaptosomes.[2] This provides a functional measure of presynaptic nAChR activation.
In Vivo Assays:
-
Locomotor Activity Assay: This behavioral test was used to assess the in vivo effects of this compound on motor activity in mice, particularly in transgenic mice expressing hypersensitive α6* nAChRs.[1]
-
Conditioned Place Preference (CPP) Assay: The CPP test was utilized to evaluate the rewarding or aversive properties of this compound. Mice are conditioned to associate a specific environment with the drug, and the time spent in that environment is measured to infer the drug's rewarding effects.[1]
-
Nicotine Self-Administration Assay: This operant conditioning paradigm was used in rats to determine if this compound could block the reinforcing effects of nicotine.[1]
-
Hot-Plate Test: This assay was used to assess the antinociceptive (pain-relieving) effects of this compound in mice by measuring their response latency to a thermal stimulus.[1]
-
Marble Burying Assay: This test for anxiolytic-like behavior in mice measures the extent to which they bury glass marbles placed in their cage. A reduction in marble burying is often interpreted as an anxiolytic effect.[1]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of this compound at a nicotinic acetylcholine receptor.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a novel and potent agonist of β2-containing nicotinic acetylcholine receptors, with a slight selectivity for the α6β2 subtype. Early-stage research has demonstrated its ability to activate these receptors both in vitro and in vivo, leading to various physiological and behavioral effects, including reward-related behavior, anxiolytic-like effects, and antinociception.[1][4] The compound is orally bioavailable and penetrates the brain.[1] While it shows promise as a tool for studying nAChR function, its failure to block nicotine reinforcement in the tested dosage range suggests a complex pharmacological profile that warrants further investigation.[1] Future research should focus on elucidating the detailed signaling pathways activated by this compound and exploring its therapeutic potential in relevant disease models.
References
- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TC299423 for In Vivo Rodent Studies
Disclaimer: The following protocol and data are provided as a representative example for a hypothetical compound, TC299423, and are intended for illustrative purposes. This compound is not a publicly recognized compound or protocol. The experimental design, data, and signaling pathways are based on common practices for evaluating novel small molecule inhibitors in preclinical in vivo rodent models of cancer.
Introduction
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. This pathway plays a crucial role in cell proliferation, survival, and metabolism. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a rodent xenograft model.
Data Summary
The following tables summarize the quantitative data from a representative in vivo study evaluating the efficacy of this compound in a murine xenograft model.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 21) (mm³) | Standard Deviation | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Daily | 1500 | ± 250 | 0 |
| This compound | 25 | Daily | 750 | ± 150 | 50 |
| This compound | 50 | Daily | 300 | ± 90 | 80 |
| Competitor Compound | 50 | Daily | 600 | ± 120 | 60 |
Table 2: In Vivo Study Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (Day 1) (g) | Mean Body Weight (Day 21) (g) | Percent Change (%) |
| Vehicle Control | 0 | 20.5 | 22.5 | +9.7 |
| This compound | 25 | 20.3 | 21.8 | +7.4 |
| This compound | 50 | 20.6 | 20.1 | -2.4 |
| Competitor Compound | 50 | 20.4 | 21.0 | +2.9 |
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, which is the target of this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo rodent study using this compound.
Caption: General Experimental Workflow for In Vivo Rodent Studies.
Experimental Protocols
-
Species: Female athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories
-
Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions.
-
Environment: 12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity.
-
Diet: Standard chow and water ad libitum.
-
Acclimatization: Animals are acclimated for a minimum of 7 days prior to experimental manipulation. All procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231)
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation: 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.
-
This compound Formulation: this compound is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Administration: The compound is administered once daily via oral gavage at the doses specified in Table 1. The vehicle control group receives the formulation without the active compound.
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, animals are randomized into treatment groups (n=8-10 per group).
-
Dosing: Dosing is initiated on Day 1 and continues for 21 days.
-
Body Weight and Clinical Observations: Animal body weight is recorded twice weekly, and general health is monitored daily.
-
Euthanasia: At the end of the study, animals are euthanized by CO2 asphyxiation followed by cervical dislocation.
-
Tissue Collection: Tumors and other relevant tissues are excised, weighed, and either flash-frozen in liquid nitrogen or fixed in 10% neutral buffered formalin for further analysis (e.g., pharmacokinetics, pharmacodynamics).
-
Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance between groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test. A p-value of <0.05 is considered statistically significant.
-
Tumor Growth Inhibition (TGI): TGI is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Application Notes and Protocols for TC299423 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC299423, with the chemical name (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a potent and selective agonist for β2-containing (β2) nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] This compound displays a modest preference for the α6β2 subtype over the α4β2* nAChR subtype.[1][5] As a brain-penetrant molecule with anxiolytic and antinociceptive properties, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of these specific nAChR subtypes.[1][6] Patch-clamp electrophysiology is a critical technique for characterizing the functional properties of ion channels, and the application of this compound in this context allows for the detailed study of α6β2* and α4β2* nAChR activation, kinetics, and modulation.[1][2][3][7]
These application notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology experiments, including detailed protocols, data presentation, and visual diagrams of the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound, primarily derived from whole-cell patch-clamp recordings and related functional assays.
Table 1: Potency (EC50) of this compound on nAChR Subtypes
| nAChR Subtype | Experimental Assay | EC50 (nM) | Reference |
| α6β2 | Whole-cell patch-clamp recordings | 30 - 60 | [1][2][3][7] |
| α6β2 | [³H]-dopamine release assays | 30 - 60 | [1][2][3][7] |
| α4β2 | Whole-cell patch-clamp recordings | ~150 | [1] |
| α4β2 (high-sensitivity) | ⁸⁶Rb⁺ efflux assays | 600 - 2000 | [1] |
| α4β2* (low-sensitivity) | ⁸⁶Rb⁺ efflux assays | ≥14000 | [1] |
| α3β4* | [³H]-acetylcholine release | 8000 | [5] |
Table 2: Comparative Potency of this compound
| nAChR Subtype Comparison | Potency Fold Difference | Reference |
| α6β2* vs. α4β2 | ~2.5-fold more potent on α6β2 | [1][3][4] |
Signaling Pathways
Activation of α6β2* and α4β2* nAChRs by this compound initiates distinct downstream signaling events.
Experimental Workflow
The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment to characterize the effects of this compound on nAChRs.
Experimental Protocols
This section provides a detailed protocol for whole-cell voltage-clamp recordings of nAChR currents activated by this compound in a heterologous expression system (e.g., HEK293 cells transfected with the desired nAChR subunits).
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Co-transfect cells with plasmids encoding the desired human nAChR subunits (e.g., α6 and β2, or α4 and β2) and a marker gene (e.g., Green Fluorescent Protein, GFP) using a suitable transfection reagent (e.g., Lipofectamine).
-
Post-Transfection: Recordings are typically performed 24-48 hours after transfection. For stable cell lines, select and maintain cells according to standard protocols.
Solutions and Reagents
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
-
Note: Cesium is used to block potassium channels. Other formulations can be used depending on the specific experimental goals.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
Electrophysiological Recording
-
Apparatus: A standard patch-clamp setup including an inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition system, and a perfusion system for drug application.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Procedure:
-
Plate transfected cells on glass coverslips in a recording chamber continuously perfused with the external solution.
-
Identify transfected cells (e.g., by GFP fluorescence).
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch under the pipette tip.
-
Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.
-
Allow the cell to stabilize for a few minutes, monitoring the access resistance and holding current.
-
Drug Application and Data Acquisition
-
Obtain a stable baseline recording in the external solution.
-
Apply different concentrations of this compound to the cell using a rapid perfusion system. The duration of application should be sufficient to reach a peak response and observe any desensitization.
-
Record the inward currents elicited by this compound.
-
Wash out the drug with the external solution between applications to allow for receptor recovery.
-
Construct a dose-response curve by plotting the peak current amplitude against the logarithm of the this compound concentration. Fit the data with the Hill equation to determine the EC50 and Hill coefficient.
-
Analyze current kinetics, such as activation and desensitization rates, using appropriate software.
Conclusion
This compound is a valuable pharmacological tool for the detailed investigation of α6β2* and α4β2* nAChRs. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in patch-clamp electrophysiology studies to further elucidate the roles of these important receptors in neuronal function and disease.
References
- 1. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α6β2* and α4β2* nicotinic acetylcholine receptors as drug targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC299423 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs), and its utility in behavioral neuroscience research. Detailed protocols for key in vivo experiments are provided to facilitate the investigation of its pharmacological effects.
Introduction
This compound, with the chemical name (E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a potent and selective agonist for α6β2* and α4β2* nicotinic acetylcholine receptors (nAChRs).[1] It is orally active, brain-penetrant, and has demonstrated anxiolytic and antinociceptive properties.[1] this compound serves as a valuable pharmacological tool for studying the role of specific nAChR subtypes in various behaviors and for exploring their potential as therapeutic targets for conditions like addiction and Parkinson's disease.[1]
Mechanism of Action
This compound acts as an agonist at β2-containing (β2) nAChRs, with a modest preference for the α6β2 subtype over the α4β2* subtype.[2] Activation of these receptors, particularly α6β2* nAChRs in the ventral tegmental area (VTA), is linked to the modulation of dopamine release, a key process in reward and motivation.[2] In vivo studies have confirmed that this compound potently activates α6* nAChRs.[2]
Pharmacokinetics
This compound is bioavailable following both intraperitoneal (i.p.) and oral administration.[2] After an i.p. dose of 0.3 mg/kg in mice, the maximum brain tissue concentration of 42 ± 17 ng/g (0.22 μM) was reached at 15 minutes.[2] This demonstrates that this compound readily crosses the blood-brain barrier.[2]
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound at nAChR Subtypes
| Assay | Receptor Subtype | Parameter | Value |
| Whole-cell patch-clamp | α6β2 | EC50 | 30-60 nM |
| [3H]-dopamine release | α6β2 | EC50 | 30-60 nM |
| Potency Ratio | α6β2* vs. α4β2 | - | ~2.5-fold greater for α6β2 |
| 86Rb+ efflux | High-sensitivity α4β2 | EC50 | 0.6-2.0 μM |
| 86Rb+ efflux | Low-sensitivity α4β2 | EC50 | ≥14 μM |
| [3H]-dopamine release | α6β2* | Efficacy (vs. Nicotine) | 50-54% |
Data sourced from Wall et al., 2017.[2][3][4][5]
Table 2: Behavioral Effects of this compound in Rodent Models
| Behavioral Assay | Animal Model | Dose Range | Observed Effect |
| Locomotor Activity | α6L9′S mutant mice | Low doses | Increased locomotor activity |
| Conditioned Place Preference | Wild-type mice | - | Modest reward |
| Conditioned Place Preference | α6L9′S mutant mice | Low doses | Significant reward |
| Nicotine Self-Administration | Rats | - | Did not suppress nicotine reinforcement |
| Hot-plate Test | Mice | - | Antinociceptive effects similar to nicotine |
| Marble Burying | Mice | - | Anxiolytic effects similar to nicotine |
Data sourced from Wall et al., 2017.[2][5][6]
Experimental Protocols
Locomotor Activity Assay
This protocol is designed to assess the effect of this compound on spontaneous locomotor activity, which can be indicative of stimulant or sedative properties.
dot
Caption: Workflow for the Locomotor Activity Assay.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male and female mice (e.g., C57BL/6J or transgenic lines like α6L9′S)
-
Locomotor activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Place individual mice into the locomotor activity chambers and allow them to habituate for 30 minutes.
-
Following habituation, administer the predetermined dose of this compound or vehicle via i.p. injection.
-
Immediately return the mice to the chambers and record locomotor activity for a specified duration (e.g., 60 minutes).
-
Analyze the data by quantifying parameters such as total distance traveled, horizontal activity, and vertical activity.
Conditioned Place Preference (CPP) Assay
This protocol evaluates the rewarding or aversive properties of this compound.
dot
Caption: Workflow for the Conditioned Place Preference Assay.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Mice
-
Conditioned place preference apparatus with at least two distinct chambers
-
Syringes and needles for i.p. injection
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the apparatus with free access to all chambers for 15-30 minutes to determine baseline preference.
-
Conditioning (Days 2-9):
-
On drug-pairing days, administer this compound and confine the mouse to its initially non-preferred chamber for 30 minutes.
-
On vehicle-pairing days, administer the vehicle and confine the mouse to its initially preferred chamber for 30 minutes.
-
Alternate between drug and vehicle pairings for the duration of the conditioning phase.
-
-
Post-Conditioning (Day 10): Place each mouse back into the apparatus with free access to all chambers in a drug-free state and record the time spent in each chamber.
-
An increase in time spent in the drug-paired chamber from pre-test to post-test indicates a rewarding effect.
Marble Burying Assay for Anxiolytic-like Effects
This protocol assesses the anxiolytic-like effects of this compound by measuring a species-typical defensive behavior in mice.
Caption: Proposed signaling pathway for this compound-mediated reward.
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions, animal strains, and laboratory settings. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for TC299423 in Locomotor Activity Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC299423 is a novel small-molecule agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a modest preference for α6β2-containing (α6β2) nAChRs over α4β2* nAChRs.[1][2][3] As an agonist at these receptors, which are involved in the regulation of neurotransmitter release, particularly dopamine, this compound has the potential to modulate various central nervous system functions, including locomotor activity.[1][4] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant pharmacological data for the use of this compound in murine locomotor activity studies.
Pharmacological Profile of this compound
This compound acts as a potent agonist at β2*-containing nAChRs.[1] Its mechanism of action involves binding to and activating these receptors, which can influence neuronal excitability and neurotransmitter signaling pathways that are critical for motor control.
Signaling Pathway
The activation of α6β2* nAChRs by this compound is thought to play a significant role in its effects on the dopaminergic system, which is a key regulator of locomotor activity.
Figure 1: Proposed signaling pathway for this compound-mediated modulation of locomotor activity.
Dosage and Administration
Based on preclinical studies in mice, the following dosage and administration routes have been characterized.
Pharmacokinetic Data
Pharmacokinetic studies in mice have demonstrated good bioavailability of this compound following both intraperitoneal (i.p.) and oral (p.o.) administration.[1]
| Administration Route | Dose (mg/kg) | Maximum Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Plasma Half-life (t1/2) | Maximum Brain Concentration | Time to Maximum Brain Concentration |
| Intraperitoneal (i.p.) | 0.3 | 49 ± 18 ng/mL (0.26 µM) | 0.08 h | 0.17 h | 22 ± 0.43 ng/g (0.12 µM) | 0.5 h |
| Oral (p.o.) | 1 | 38 ± 10 ng/mL (0.20 µM) | 0.25 h | 1.12 h | Not Reported | Not Reported |
Data from in vivo studies in mice.[1]
Recommended Dosage for Locomotor Activity Studies
While specific dose-response curves for locomotor activity in wild-type mice are not extensively published, low doses have been shown to elicit responses in transgenic mice expressing hypersensitive α6* nAChRs.[1][2][3] For initial studies in wild-type mice, a dose range bracketing the concentrations used in other behavioral assays is recommended.
| Study Type | Mouse Strain | Dose (mg/kg, i.p.) | Observed Effect |
| Locomotor Activity | Mutant α6 (α6L9′S) nAChR mice | Low doses | Elicited α6β2* nAChR-mediated responses |
| Conditioned Place Preference | Wild-Type (WT) mice | Low doses | Modest reward |
| Conditioned Place Preference | Mutant α6 (α6L9′S) nAChR mice | Low doses | Significant reward |
| Antinociception (Hot-Plate Test) | Not Specified | Similar to nicotine | Antinociceptive responses |
| Anxiolytic (Marble Burying) | Not Specified | Similar to nicotine | Inhibition of marble burying |
It is recommended to perform a dose-response study (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) to determine the optimal dose for locomotor effects in the specific mouse strain and experimental conditions being used.
Experimental Protocol: Open Field Test for Locomotor Activity
This protocol outlines a standard procedure for assessing the effects of this compound on spontaneous locomotor activity in mice using an open field test.
Materials
-
This compound
-
Vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Standard laboratory mice (e.g., C57BL/6J)
-
Open field apparatus (a square arena with video tracking capabilities)
-
Syringes and needles for administration
Experimental Workflow
Figure 2: Workflow for assessing locomotor activity following this compound administration.
Detailed Procedure
-
Animal Acclimation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of testing, transfer the mice to the experimental room at least 1 hour before the start of the experiment to allow for acclimation.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Prepare fresh dilutions to the final desired concentrations on the day of the experiment.
-
-
Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 0.1, 0.3, and 1.0 mg/kg).
-
Administer the assigned treatment via the chosen route (intraperitoneal injection is common for acute studies). The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Open Field Test:
-
Following a predetermined post-injection interval (e.g., 15-30 minutes to allow for drug absorption and distribution to the brain), gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period (e.g., 30 to 60 minutes).
-
Use an automated video tracking system to record and quantify locomotor activity. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Conclusion
This compound is a valuable research tool for investigating the role of α6β2* nAChRs in modulating locomotor activity and other CNS-related behaviors. The provided dosage information and experimental protocol offer a starting point for researchers to design and conduct robust in vivo studies in mice. It is crucial to perform pilot studies to determine the optimal dose and timing for the specific research question and animal model being used.
References
Application Notes and Protocols for the Oral Administration of TC299423
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and oral administration of TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs), in a research setting. While this compound has been shown to be orally bioavailable, specific formulation details are not publicly available.[1][2][3][4] Therefore, this document outlines a systematic approach to vehicle selection and formulation development, followed by a detailed protocol for oral gavage in mice.
Compound Information
This compound is a potent agonist for β2* nAChRs with a modest preference for α6β2* over α4β2* subtypes.[2] In vivo studies have demonstrated its ability to elicit α6β2* nAChR-mediated responses at low doses following oral administration.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine | [1] |
| Molecular Weight | 189.26 g/mol | [3] |
| Chemical Formula | C11H15N3 | |
| Known Bioavailability | Orally bioavailable in mice | [1][2][3][4] |
| Pharmacokinetics | Brain and plasma concentrations measured after 1 mg/kg oral dose in mice | [3] |
Formulation Development for Oral Administration
The selection of an appropriate vehicle is critical for ensuring the accurate and consistent delivery of this compound in preclinical studies. The ideal vehicle will solubilize or uniformly suspend the compound without affecting its stability or the biological system of the animal model.
This protocol describes a method to determine the solubility of this compound in a panel of commonly used vehicles for oral administration in rodents.
Materials:
-
This compound powder
-
Selection of potential vehicles (see Table 2)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantification of this compound
Procedure:
-
Prepare saturated solutions by adding an excess of this compound powder to a known volume of each test vehicle in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Agitate the samples at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.
Table 2: Common Vehicles for Oral Formulation in Rodents
| Vehicle | Composition | Properties and Considerations |
| Sterile Water | H₂O | Ideal for water-soluble compounds.[5][6] |
| Saline (0.9% NaCl) | 0.9% Sodium Chloride in Water | Isotonic, suitable for water-soluble compounds. |
| Corn Oil | Edible Oil | Suitable for highly hydrophobic compounds.[5][6] |
| 0.5% Carboxymethylcellulose (CMC) in Water | 0.5% (w/v) CMC | Forms a suspension for poorly water-soluble compounds.[5][6] |
| 5% DMSO in Saline | 5% (v/v) Dimethyl Sulfoxide | Co-solvent to improve solubility. DMSO concentration should be kept low due to potential toxicity.[7] |
| 10% Ethanol in Saline | 10% (v/v) Ethanol | Co-solvent for some compounds. |
| 0.1% Tween 80 in Water | 0.1% (v/v) Polysorbate 80 | Surfactant to aid in wetting and suspension of hydrophobic compounds.[5][6] |
Based on the results of the vehicle screening, a suitable formulation can be prepared as either a solution or a suspension.
Protocol 2.2.1: Preparation of this compound as a Solution
This protocol is suitable if this compound is found to be soluble in an aqueous-based vehicle at the desired concentration.
-
Calculate the total amount of this compound and the total volume of the selected vehicle required for the study.
-
Weigh the calculated amount of this compound powder.
-
In a suitable container, add the this compound powder to the vehicle.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
Protocol 2.2.2: Preparation of this compound as a Suspension
This protocol is suitable if this compound is not sufficiently soluble in the desired vehicle. A common vehicle for suspensions is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Continue stirring until a homogenous, viscous solution is formed.
-
Calculate the total amount of this compound required.
-
Weigh the this compound powder and place it in a mortar.
-
Add a small amount of the 0.5% CMC vehicle to the powder and triturate with a pestle to form a smooth paste. This step is crucial for preventing clumping.
-
Gradually add the remaining vehicle while continuing to mix until a uniform suspension is achieved.
-
Stir the suspension continuously before and during dose administration to ensure homogeneity.
Diagram 1: Formulation Workflow
Caption: Workflow for preparing this compound for oral administration.
Protocol for Oral Gavage in Mice
Oral gavage is a standard method for the precise oral administration of compounds to rodents.[5][6][7][8][9] It is essential that this procedure is performed by trained personnel to minimize stress and potential injury to the animal.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)[6]
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5]
-
Properly restrain the mouse by grasping the loose skin over the shoulders and back of the neck to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.[6][8]
-
With the mouse in an upright position, gently insert the gavage needle into the mouth, directing it towards the back of the throat along the hard palate.[6]
-
Allow the mouse to swallow the tip of the needle, which facilitates its entry into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the formulation.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Table 3: Recommended Gavage Needle Sizes and Dosing Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Maximum Dosing Volume (10 mL/kg) |
| 20 | 22 G | 0.2 mL |
| 25 | 20 G | 0.25 mL |
| 30 | 18-20 G | 0.3 mL |
| 35 | 18 G | 0.35 mL |
| Note: These are general guidelines; the appropriate needle size may vary depending on the specific strain and age of the mice.[5][6] |
Diagram 2: this compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Safety Precautions
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and preparing formulations.
-
Perform oral gavage only after receiving proper training and demonstrating proficiency.
By following these application notes and protocols, researchers can systematically develop a suitable oral formulation for this compound and administer it accurately and safely in preclinical models.
References
- 1. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An oral formulation of nicotine for release and absorption in the colon: its development and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of nicotine mucoadhesive tablet for smoking cessation and evaluation of its pharmaceuticals properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TC299423 Conditioned Place Preference
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a conditioned place preference (CPP) experiment to evaluate the rewarding properties of TC299423, a novel α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist.
Introduction
Conditioned place preference is a widely used behavioral paradigm to assess the motivational effects of drugs.[1][2][3][4] The paradigm relies on Pavlovian conditioning, where a neutral environment becomes associated with the rewarding or aversive effects of a drug.[3] An animal's preference for the drug-paired environment is interpreted as an indicator of the drug's rewarding potential.[2] this compound is a novel agonist for nicotinic acetylcholine receptors, showing a preference for α6β2* over α4β2* subtypes.[5][6] Preclinical studies have indicated that low doses of this compound can induce a modest place preference in mice.[5][6][7]
This document outlines the necessary materials, experimental design, and procedures for conducting a robust and reproducible this compound CPP study.
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound at nAChR Subtypes
| Receptor Subtype | Assay | Parameter | Value | Reference |
| α6β2 | Patch-clamp recordings | EC50 | 30-60 nM | [5][7] |
| α6β2 | [3H]dopamine release | EC50 | 30-60 nM | [5][7] |
| α4β2 | [3H]dopamine release | EC50 | ~75-150 nM (2.5-fold less potent than at α6β2) | [6][8] |
| High-sensitivity α4(2)β2(3) | 86Rb+ efflux | EC50 | 0.6–2.0 μM | [5] |
| Low-sensitivity α4(3)β2(2) | 86Rb+ efflux | EC50 | ≥14 μM | [5] |
| α6β2 | Oocyte expression system | Efficacy | 59% of Acetylcholine | [5] |
| High-sensitivity α4β2 | Neurotransmitter release | Efficacy | Roughly as efficacious as nicotine | [5] |
| Low-sensitivity α4β2 | Neurotransmitter release | Efficacy | Partial agonist | [5] |
Table 2: Recommended Dosing for this compound Behavioral Studies in Mice
| Behavioral Assay | Dose (mg/kg, i.p.) | Rationale | Reference |
| Conditioned Place Preference | Low doses (e.g., 0.03, 0.1, 0.3) | To assess rewarding effects, likely mediated by α6(non-α4)β2* nAChRs. | [5][6][7] |
| Anxiolytic/Antinociceptive Assays | 0.3 | To ensure activation of α4β2* receptors. | [5] |
Experimental Protocols
Animal Subjects
-
Species: Adult male C57BL/6J mice are commonly used.
-
Age: 8-12 weeks old at the start of the experiment.
-
Housing: House animals in groups of 4-5 per cage in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of any experimental procedures. Handle the mice for a few minutes each day for 3-5 days prior to the experiment to reduce stress.
Apparatus
-
A three-chamber conditioned place preference apparatus is recommended.[1]
-
Dimensions: The two conditioning chambers (e.g., 20 cm x 20 cm x 20 cm) should be separated by a smaller, neutral central chamber (e.g., 10 cm x 20 cm x 20 cm).
-
Distinct Cues: The two conditioning chambers must have distinct visual and tactile cues to allow for discrimination by the animals.[3] For example:
-
Chamber A: White walls and a textured floor (e.g., grid flooring).
-
Chamber B: Black walls and a smooth floor (e.g., plain plexiglass).
-
-
Guillotine Doors: Removable guillotine doors should separate the chambers.
-
Lighting: The apparatus should be evenly illuminated to avoid inherent light/dark preference.
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.
Drug Preparation
-
Compound: this compound.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Preparation: Dissolve this compound in saline to the desired concentrations (e.g., 0.03, 0.1, and 0.3 mg/mL for a 10 mL/kg injection volume). Prepare fresh solutions daily.
-
Administration: Administer via intraperitoneal (i.p.) injection.
Experimental Procedure
The CPP protocol consists of three phases: Pre-Conditioning (Baseline), Conditioning, and Post-Conditioning (Test).[9][10][11]
Phase 1: Pre-Conditioning (Day 1)
-
Place each mouse in the central chamber of the CPP apparatus with the guillotine doors removed.
-
Allow the mouse to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two large outer chambers using an automated video-tracking system.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >65% of the time in one chamber) should be excluded from the study.
-
Assign the remaining animals to treatment groups (Vehicle, this compound 0.03 mg/kg, 0.1 mg/kg, 0.3 mg/kg) in a counterbalanced manner based on their initial chamber preference. For an unbiased design, the drug-paired chamber is randomly assigned.[9] For a biased design, the drug is paired with the initially non-preferred chamber.[1]
Phase 2: Conditioning (Days 2-9)
This phase consists of eight alternating conditioning sessions (one session per day).
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (at the assigned dose) or vehicle via i.p. injection.
-
Immediately confine the mouse to the designated drug-paired chamber for 30 minutes by closing the guillotine doors.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer a vehicle injection (saline).
-
Immediately confine the mouse to the opposite, vehicle-paired chamber for 30 minutes.
-
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
Phase 3: Post-Conditioning Test (Day 10)
-
This test is conducted in a drug-free state.
-
Place each mouse in the central chamber with the guillotine doors removed.
-
Allow the mouse to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two large outer chambers.
Data Analysis
-
The primary dependent variable is the time spent in the drug-paired chamber during the pre-conditioning and post-conditioning tests.
-
Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
A change in preference score (post-conditioning score - pre-conditioning score) can also be calculated.
-
Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time (pre- vs. post-conditioning) as factors, followed by post-hoc tests to compare individual groups. A significant increase in the time spent in the drug-paired chamber from pre- to post-conditioning for a drug-treated group, compared to the vehicle group, indicates a conditioned place preference.
Mandatory Visualizations
Caption: Experimental workflow for this compound Conditioned Place Preference.
Caption: α4β2 nAChR signaling pathway in reward.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Antinociceptive Pathways with TC299423
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC299423, systematically named (E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] This small molecule has demonstrated significant antinociceptive properties, making it a valuable tool for investigating the role of nAChRs in pain modulation.[1][2][3] this compound exhibits selectivity for α6β2* and α4β2* nAChR subtypes, and its ability to penetrate the brain allows for the exploration of centrally-mediated analgesic effects.[5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in antinociceptive research.
Mechanism of Action
This compound exerts its antinociceptive effects by acting as an agonist at neuronal nAChRs, which are ligand-gated ion channels that play a crucial role in neurotransmitter release.[1] The primary targets of this compound are the α6β2* and α4β2* subtypes of nAChRs.[5] Activation of these receptors, particularly in brain regions involved in pain processing, is thought to modulate descending pain inhibitory pathways.
The descending pain modulatory pathway, originating in the periaqueductal gray (PAG) and projecting to the rostral ventromedial medulla (RVM), is a critical circuit for endogenous analgesia.[6][7][8] Activation of nAChRs within the PAG can enhance the activity of descending inhibitory neurons, ultimately reducing the transmission of nociceptive signals in the spinal cord. While much of the research on the descending pathway has focused on α7 nAChRs, the presence and function of various nAChR subtypes in this circuitry suggest that selective agonists like this compound can be instrumental in dissecting the specific roles of α6β2* and α4β2* receptors in pain control.[6][7][9][10]
Data Presentation
Table 1: In Vitro Efficacy and Potency of this compound at nAChR Subtypes
| nAChR Subtype | Assay | EC50 (nM) | Efficacy (relative to Nicotine) | Reference |
| α6β2 | Patch-clamp recordings & [³H]-dopamine release | 30-60 | Partial agonist (50-54% of nicotine's maximal release) | [1][2][3][4] |
| α4β2 | Neurotransmitter release assays | ~75-150 (2.5-fold less potent than at α6β2) | Full agonist on high-sensitivity, partial on low-sensitivity | [1][2][3] |
| α3β4 | [³H]-acetylcholine release | Significantly lower potency than for α6β2* and α4β2* | Low efficacy | [1][2][3] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Administration Route | Dose (mg/kg) | Max Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Plasma Half-life (t1/2) | Max Brain Concentration | Reference |
| Intraperitoneal (i.p.) | 0.3 | 49 ± 18 ng/ml (0.26 µM) | 0.08 h | 0.17 h | 22 ± 0.43 ng/g (0.12 µM) | [1] |
| Oral | 1 | 38 ± 10 ng/ml (0.20 µM) | 0.25 h | 1.12 h | Not specified | [1] |
Table 3: Off-Target Binding Profile of this compound
| Target Screen | Concentration of this compound | Results | Reference |
| 70 diverse molecular targets (GPCRs, ion channels, enzymes, transporters) | 1 µM | No major off-target binding observed | [1][2][3] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects using the Hot-Plate Test
The hot-plate test is a widely used method to evaluate the analgesic properties of compounds in response to a thermal stimulus.[11][12][13][14][15]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Hot-plate apparatus (Ugo Basile or equivalent)
-
Male Wistar rats or C57BL/6 mice
-
Syringes and needles for administration (i.p. or oral)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: On the day before testing, habituate the animals to the testing apparatus by placing them on the hot plate (turned off) for 1-2 minutes.
-
Baseline Latency: On the day of the experiment, determine the baseline response latency for each animal by placing it on the hot plate maintained at a constant temperature (e.g., 51-56°C).[11][15] The latency is the time taken for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping.[15] A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.[15]
-
Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: [³H]-Dopamine Release Assay from Striatal Synaptosomes
This assay is used to determine the potency and efficacy of this compound at presynaptic nAChRs that modulate dopamine release.
Materials:
-
This compound
-
[³H]-Dopamine
-
Striatal tissue from rats or mice
-
Synaptosome preparation buffers
-
Scintillation counter and vials
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh or frozen striatal tissue using standard subcellular fractionation techniques.
-
Loading with [³H]-Dopamine: Incubate the prepared synaptosomes with [³H]-dopamine to allow for its uptake into the vesicles.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Stimulation: After a washout period to establish a stable baseline, stimulate the synaptosomes with different concentrations of this compound.
-
Fraction Collection: Collect the superfusate in fractions throughout the experiment.
-
Measurement of Radioactivity: Determine the amount of [³H]-dopamine in each fraction using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-dopamine released in response to this compound stimulation, corrected for basal release. Plot the dose-response curve to determine the EC50 and maximal efficacy.
Mandatory Visualizations
Caption: this compound signaling pathway at a presynaptic terminal.
Caption: Role of nAChR activation in the descending pain modulatory pathway.
Caption: Experimental workflow for the hot-plate antinociception assay.
References
- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nicotinic modulation of descending pain control circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Modulation of Descending Pain Control Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic modulation of descending pain control circuitry [ouci.dntb.gov.ua]
- 9. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Council on Undergraduate Research (CUR) - Exploration of Acetylcholine Receptors expressed in the Descending Pain Pathway [ncur.secure-platform.com]
- 11. dol.inf.br [dol.inf.br]
- 12. researchgate.net [researchgate.net]
- 13. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: TC299423 as a Tool for Studying Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC299423 is a novel small-molecule agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a modest preference for α6β2* over α4β2* nAChRs.[1][2] Its anxiolytic-like properties have been demonstrated in preclinical models, making it a valuable pharmacological tool for investigating the role of nAChR subtypes in anxiety and for the development of novel anxiolytic therapies.[1][2] These application notes provide a summary of the key findings, experimental protocols, and relevant signaling pathways to facilitate the use of this compound in anxiety research.
Mechanism of Action
This compound acts as a potent agonist at β2-containing nAChRs.[1] Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in modulating the release of various neurotransmitters. The anxiolytic effects of nicotinic agonists are thought to be mediated, at least in part, by the activation of α4β2 nAChRs.[1] this compound's agonism at these receptors leads to neuronal membrane depolarization and subsequent modulation of downstream signaling cascades implicated in mood and anxiety.
Preclinical Anxiety Model: Marble-Burying Test
The marble-burying test is a widely used behavioral paradigm to assess anxiety-like and compulsive behaviors in rodents.[1] The innate tendency of mice to bury novel objects in their environment is sensitive to anxiolytic drugs. A reduction in the number of marbles buried is indicative of an anxiolytic-like effect.
Data Presentation
The anxiolytic-like effects of this compound were compared to those of nicotine and varenicline in the mouse marble-burying test. The results are summarized in the table below.
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried (Mean ± SEM) |
| Saline | - | 13.5 ± 1.2 |
| This compound | 0.1 | 8.9 ± 1.5 |
| This compound | 0.3 | 6.8 ± 1.1** |
| Nicotine | 0.1 | 9.1 ± 1.3 |
| Nicotine | 0.3 | 7.2 ± 0.9** |
| Varenicline | 0.3 | 12.9 ± 1.4 |
| Varenicline | 1.0 | 7.5 ± 1.6* |
*p < 0.05, **p < 0.01 compared to saline control. Data extracted from published research.
Experimental Protocol
This protocol describes the methodology for the marble-burying test used to evaluate the anxiolytic-like effects of this compound.
Materials:
-
Standard mouse cages (e.g., 26 cm x 48 cm x 20 cm)
-
Bedding material (e.g., unscented wood chips), 5 cm depth
-
Glass marbles (approximately 15 mm in diameter), 20 per cage
-
This compound, nicotine, varenicline, and saline solution
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation:
-
House male C57BL/6J mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Allow mice to acclimate to the facility for at least one week before testing.
-
Handle mice for several days prior to the experiment to reduce stress.
-
-
Apparatus Preparation:
-
On the day of the experiment, prepare the test cages by adding 5 cm of fresh bedding.
-
Level the bedding surface.
-
Evenly space 20 marbles on top of the bedding.
-
-
Drug Administration:
-
Dissolve this compound, nicotine, and varenicline in sterile 0.9% saline. Doses should be expressed as the free base.
-
Administer the assigned treatment (this compound, nicotine, varenicline, or saline) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
-
Behavioral Testing:
-
Gently place a single mouse into the prepared test cage.
-
Allow the mouse to explore the cage and interact with the marbles undisturbed for 30 minutes.
-
After the 30-minute session, carefully remove the mouse and return it to its home cage.
-
-
Scoring and Data Analysis:
-
Count the number of marbles buried. A marble is considered buried if at least two-thirds of its surface is covered by bedding.
-
The scoring should be performed by an observer who is blind to the treatment conditions.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the number of marbles buried between treatment groups.
-
Pharmacokinetics
This compound is bioavailable after both intraperitoneal and oral administration.[1] Following a 0.3 mg/kg i.p. injection in mice, this compound reaches a maximum plasma concentration of approximately 49 ng/mL within 5 minutes and a maximum brain concentration of about 22 ng/g at 30 minutes.[1]
Conclusion
This compound is a valuable pharmacological tool for studying the role of nicotinic acetylcholine receptors in anxiety. Its demonstrated anxiolytic-like effects in the marble-burying test, coupled with its favorable pharmacokinetic profile, make it a suitable compound for in vivo investigations. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies of anxiety and related neuropsychiatric disorders.
References
Application Notes and Protocols for Assessing TC-299423 Effects on Nicotine Self-Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the effects of TC-299423, a novel nicotinic acetylcholine receptor (nAChR) agonist, on nicotine self-administration in rodent models. This document is intended to guide researchers in designing and executing experiments to investigate the potential of TC-299423 as a therapeutic agent for nicotine addiction.
Introduction to TC-299423
TC-299423, chemically known as (E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a potent agonist for β2-containing nAChRs, exhibiting a modest preference for α6β2* over α4β2* nAChRs.[1][2] It is orally active and brain-penetrant.[3] Preclinical studies have shown that TC-299423 elicits reward-related behavior and dopamine release.[3] Notably, in the dosage range tested, TC-299423 did not suppress nicotine self-administration in rats, indicating it did not block nicotine reinforcement under those specific experimental conditions.[1][2][4]
Mechanism of Action
TC-299423's primary mechanism of action involves the activation of nAChRs. Its higher potency for α6β2* nAChRs compared to α4β2* nAChRs is a key characteristic.[1][2] The α4β2* nAChRs are known to play a crucial role in mediating the reinforcing properties of nicotine.[1][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for TC-299423.
Table 1: In Vitro Efficacy and Potency of TC-299423 at nAChR Subtypes
| Receptor Subtype | Assay | EC₅₀ (nM) | Efficacy (% of Nicotine) | Reference |
| α6β2 | [³H]-Dopamine Release | 30 - 60 | - | [1][2] |
| α4β2 | [³H]-Dopamine Release | ~150 | - | [1] |
| α3β4* | [³H]-Acetylcholine Release | >1000 | - | [1][4] |
Table 2: In Vivo Effects of TC-299423
| Assay | Species | Dose Range | Effect | Reference |
| Nicotine Self-Administration | Rat | 0.01-0.08 mg/kg (IP) | Did not suppress nicotine reinforcement | [1][2] |
| Locomotor Activity | Mouse | Low doses | Elicits α6β2* nAChR-mediated responses | [1][2] |
| Conditioned Place Preference | Mouse | Low doses | Produces modest reward | [1][2] |
| Antinociception (Hot-plate) | Mouse | - | Similar to nicotine | [1][4] |
| Anxiolytic-like effects (Marble Burying) | Mouse | - | Similar to nicotine | [1][4] |
Experimental Protocols
This section provides detailed protocols for assessing the effects of TC-299423 on intravenous nicotine self-administration in rats.
Protocol 1: Intravenous Catheterization Surgery
Objective: To surgically implant a chronic indwelling catheter into the jugular vein of rats for intravenous drug self-administration.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Catheters (e.g., Silastic tubing)
-
Sutures
-
Antibiotic and analgesic
-
Heparinized saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the ventral neck area and the dorsal scapular region.
-
Make a small incision on the ventral side of the neck to expose the right jugular vein.
-
Carefully isolate the jugular vein from surrounding tissue.
-
Make a small incision in the vein and insert the catheter, advancing it towards the heart.
-
Secure the catheter in place with sutures.
-
Tunnel the external end of the catheter subcutaneously to exit on the back between the scapulae.
-
Close the incisions with sutures or wound clips.
-
Administer post-operative antibiotic and analgesic.
-
Flush the catheter with heparinized saline to maintain patency.
-
Allow the animal to recover for at least 5-7 days before starting behavioral experiments.
Protocol 2: Nicotine Self-Administration Training
Objective: To train rats to self-administer nicotine intravenously on a fixed-ratio (FR) schedule of reinforcement.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump.
Procedure:
-
Handle the rats for several days to acclimate them to the experimenter.
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Connect the rat's catheter to the infusion pump.
-
Initiate the training on an FR1 schedule, where each press on the "active" lever results in a single intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light.
-
Responses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue daily training sessions until the rats demonstrate stable responding on the active lever and discrimination between the active and inactive levers (e.g., >80% of total lever presses on the active lever for three consecutive days).
-
Once stable responding is achieved, the reinforcement schedule can be shifted to a more demanding schedule, such as FR5, for baseline data collection.
Protocol 3: Assessing the Effects of TC-299423 on Nicotine Self-Administration
Objective: To determine if TC-299423 alters the reinforcing effects of nicotine.
Procedure:
-
Once stable nicotine self-administration is established (as described in Protocol 2), begin the testing phase.
-
On test days, administer TC-299423 (e.g., 0.01, 0.03, 0.08 mg/kg, intraperitoneally) or vehicle at a specified pretreatment time (e.g., 30 minutes) before the self-administration session.
-
A within-subjects Latin square design is recommended, where each rat receives each dose of TC-299423 and vehicle in a counterbalanced order.
-
Record the number of active and inactive lever presses and the number of nicotine infusions earned during the session.
-
Compare the responding and nicotine intake after TC-299423 administration to the vehicle control sessions. A significant decrease in active lever pressing and nicotine intake would suggest that TC-299423 reduces the reinforcing effects of nicotine.
Data Analysis and Interpretation
The primary outcome measures are the number of infusions earned and the number of responses on the active and inactive levers. A reduction in the number of nicotine infusions and active lever presses following TC-299423 administration, without a corresponding decrease in inactive lever pressing or general locomotor activity, would suggest a specific effect on nicotine reinforcement. It is also crucial to include a control group that self-administers a different reinforcer (e.g., food) to assess the specificity of TC-299423's effects on nicotine-motivated behavior.
As published studies have shown no suppression of nicotine self-administration with TC-299423 in the tested dose range, researchers may consider exploring a wider dose range or different administration routes and pretreatment times. Additionally, investigating the effects of TC-299423 in combination with other pharmacological agents could be a valuable area of future research.
References
- 1. Varenicline decreases nicotine self-administration and cue-induced reinstatement of nicotine-seeking behaviour in rats when a long pretreatment time is used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline blocks nicotine intake in rats with extended access to nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of varenicline on operant self-administration of alcohol and/or nicotine in a rat model of co-abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline and Cytisine Diminish the Dysphoric-Like State Associated with Spontaneous Nicotine Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TC299423 Concentration for In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the in vitro concentration of TC299423.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
For initial experiments, a concentration range of 0.1 nM to 10 µM is recommended for this compound. This wide range helps to establish a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) in your specific cell line and assay. It is advisable to perform a preliminary cytotoxicity assay to identify the maximum tolerated concentration.
Q2: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the compound in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Before each experiment, thaw an aliquot and dilute it to the desired final concentrations in your cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: I am not observing the expected inhibitory effect of this compound. What are the possible causes?
Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
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Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If in doubt, use a fresh aliquot or a new vial of the compound.
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Cell Line Sensitivity: The target pathway of this compound may not be active or critical for the phenotype being measured in your chosen cell line. Confirm the expression and activation of the target protein in your cells.
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Assay Conditions: The incubation time may be insufficient for this compound to exert its effect. Consider extending the treatment duration. Also, verify that other assay components are not interfering with the compound's activity.
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Solubility Issues: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the medium for any signs of precipitation after dilution.
Q4: Can this compound be used in serum-containing media?
Yes, this compound can be used in the presence of serum. However, it is important to note that serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound. If you observe a significant decrease in potency in serum-containing media compared to serum-free conditions, you may need to increase the concentration of this compound accordingly. It is recommended to maintain consistent serum concentrations across all experiments in a study.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound dilution, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a standardized dilution protocol. Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity. |
| Unexpected cytotoxicity at low concentrations | Off-target effects, solvent toxicity, or contamination of the cell culture. | Perform a counter-screen to assess off-target activity. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Regularly test cell cultures for mycoplasma contamination. |
| IC50 value differs significantly from published data | Differences in cell line passage number, cell density, serum concentration, incubation time, or assay endpoint. | Standardize your experimental protocol. Use cells within a consistent passage number range. Optimize cell density and incubation time for your specific assay. Report all relevant experimental parameters when comparing data. |
| Compound precipitation in culture medium | Poor solubility of this compound at the tested concentration. | Prepare fresh dilutions from the stock solution for each experiment. Consider using a formulation with solubility enhancers if the issue persists, but validate that the enhancer does not affect the assay outcome. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 0.2 nM. Also, prepare a vehicle control (e.g., 0.2% DMSO) and a no-treatment control.
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
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MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Visualizations
Caption: Simplified MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Technical Support Center: Dissolving TC299423 for Experimental Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dissolution of TC299423. As a novel nicotinic acetylcholine receptor (nAChR) agonist, the solubility characteristics of this compound may not be widely documented. This guide offers a systematic approach to solubilization for successful experimental outcomes.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen solvent.
When faced with solubility challenges, a stepwise approach can help identify an appropriate solvent and method for preparing a stock solution.
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Initial Solvent Selection: For novel compounds like this compound, dimethyl sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of organic molecules.[1][2][3] If DMSO is not suitable for your experimental system, other organic solvents can be tested.
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Physical Agitation:
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Vortexing: After adding the solvent to the powdered compound, vortex the mixture vigorously for 1-2 minutes.
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Sonication: If the compound remains insoluble, use a bath sonicator for 5-10 minutes to break down any aggregates and enhance dissolution.
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Gentle Warming: Warming the solution to 37°C can increase the solubility of some compounds. However, this should be done with caution as excessive heat can lead to degradation.
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pH Adjustment (for aqueous solutions): If you are attempting to dissolve this compound directly in an aqueous buffer, its solubility may be pH-dependent. As this compound has basic nitrogen atoms, its solubility is likely to increase in acidic conditions (lower pH). A systematic pH titration of a suspension of the compound can help identify the optimal pH for dissolution.
Issue: The compound precipitates when diluting the stock solution into an aqueous buffer.
This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous medium.
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Pre-wetting Pipette Tip: Before transferring the stock solution, aspirate and dispense the stock solution back into the vial a few times to coat the inside of the pipette tip. This prevents the loss of compound due to adhesion to the plastic.
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Rapid Dilution and Mixing: Add the stock solution directly to the aqueous buffer while vortexing or rapidly stirring. This ensures that the compound is dispersed quickly and evenly, minimizing the chances of localized high concentrations that can lead to precipitation.
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Lowering the Final Concentration: If precipitation persists, try preparing a more dilute working solution.
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Using a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-127) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not publicly available, a good starting point for creating a stock solution is a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2][3] For subsequent dilutions into aqueous buffers for cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced artifacts.
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh a small amount of the compound and add a calculated volume of the chosen solvent to achieve the desired concentration. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 189.26 g/mol ), you would dissolve 1.8926 mg in 1 mL of solvent. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) and then make fresh dilutions into your experimental buffer for each experiment.
Q3: My this compound powder appears clumpy. Will this affect solubility?
A3: Clumpiness can be due to static electricity or moisture absorption. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation. If clumps are present, they may dissolve more slowly. Gentle trituration with a spatula before adding the solvent can help. Sonication is also effective at breaking up small aggregates.
Q4: How should I store the this compound stock solution?
A4: Store stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes. Protect the solution from light.
Quantitative Data Summary
| Solvent | General Solubility of Similar Compounds | Remarks |
| DMSO | Often soluble at high concentrations (≥10 mM) | A common solvent for creating concentrated stock solutions. |
| Ethanol | Variable solubility | May be a suitable alternative to DMSO for some applications. |
| Water | Generally low solubility | Solubility is often pH-dependent for compounds with ionizable groups. |
| PBS (pH 7.4) | Generally low solubility | Similar to water; solubility may be improved at a lower pH. |
Detailed Experimental Protocol: Determining the Solubility of this compound
This protocol outlines a method for determining the approximate solubility of this compound in a solvent of choice.
Materials:
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This compound powder
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Selected solvent (e.g., DMSO, Ethanol, Water, PBS)
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Microcentrifuge tubes (1.5 mL)
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Analytical balance
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Vortex mixer
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Bath sonicator
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Centrifuge
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Pipettes and tips
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HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Procedure:
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Preparation of a Saturated Solution:
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Add an excess amount of this compound powder (e.g., 1-2 mg) to a pre-weighed microcentrifuge tube.
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Add a known volume of the test solvent (e.g., 100 µL).
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Vortex the tube vigorously for 2 minutes.
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Sonicate the tube for 10-15 minutes.
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Place the tube on a rotator at room temperature for at least 1 hour to ensure equilibrium is reached.
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Separation of Undissolved Solid:
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Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
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-
Determination of Solute Concentration:
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Carefully collect the supernatant without disturbing the pellet.
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Prepare a series of dilutions of the supernatant.
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Determine the concentration of this compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.
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Calculation of Solubility:
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The concentration of the saturated supernatant represents the solubility of this compound in the chosen solvent at room temperature.
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Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
unexpected off-target effects of TC299423
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using TC299423 in their experiments. The following resources address frequently asked questions and provide troubleshooting strategies related to the selectivity and mechanism of action of this novel nicotinic acetylcholine receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent agonist for nicotinic acetylcholine receptors (nAChRs).[1][2][3] It shows a modest preference for α6β2-containing (α6β2) nAChRs over α4β2-containing (α4β2) nAChRs.[1] Its potency for α6β2* nAChRs is approximately 2.5-fold greater than for α4β2* nAChRs.[2][3] The compound's binding mode is similar to nicotine at the α6β2 nAChR.[1]
Q2: Have any off-target effects been identified for this compound?
Based on extensive screening, no major off-target binding has been observed for this compound.[1][2][3][4] The compound was tested against a panel of 70 diverse molecular targets without significant binding, indicating a high degree of selectivity for its intended nAChR targets.
Q3: I am observing an unexpected phenotype in my experimental model after administering this compound. Could this be an off-target effect?
While comprehensive screening has not revealed off-target binding, it is crucial to consider the specifics of your experimental system. An unexpected phenotype could arise from several factors, including:
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Expression of nAChR subtypes: Your model system may express nAChR subtypes that have not been as extensively characterized with this compound.
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Downstream signaling pathways: Activation of the intended nAChR targets can trigger complex downstream signaling cascades that may produce unexpected physiological responses in your specific model.
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Experimental conditions: Factors such as compound concentration, duration of exposure, and the specific assays being used can influence the observed outcomes.
We recommend a systematic approach to troubleshooting, as outlined in the guides below, to determine if the observed effect is a consequence of on-target pharmacology or another experimental variable.
Q4: What are the known in vivo effects of this compound?
In vivo studies have shown that this compound is bioavailable after intraperitoneal or oral administration and can enter the brain.[1][2][3] It has been shown to elicit responses mediated by α6β2* nAChRs at low doses in locomotor assays.[1][2][4] Additionally, it has produced reward-related behaviors in conditioned place preference assays, likely through its action on α6(non-α4)β2* nAChRs.[1][2][4] this compound has also demonstrated antinociceptive and anxiolytic effects in mice, similar to nicotine.[2][3]
Troubleshooting Guides
Guide 1: Verifying On-Target Action in Cell-Based Assays
If you are observing an unexpected response in your cell-based assays, this guide will help you confirm that the effect is mediated by the intended nAChR targets.
Experimental Workflow:
Caption: Workflow for verifying on-target effects of this compound in cellular assays.
Interpretation of Results:
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If the unexpected effect is blocked by a nAChR antagonist, it is likely an on-target effect.
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If knockdown of the nAChR subunits abolishes the response, this further confirms on-target action.
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If the effect is absent in the negative control cell line, it supports an on-target mechanism.
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If the effect persists despite these interventions, it may warrant further investigation as a potential off-target or system-specific effect.
Guide 2: Investigating Unexpected In Vivo Phenotypes
This guide provides a logical framework for investigating the underlying cause of an unexpected in vivo phenotype.
Logical Flowchart:
Caption: Decision tree for troubleshooting unexpected in vivo phenotypes with this compound.
Data Summary
The following tables summarize the potency and efficacy of this compound at different nAChR subtypes based on published in vitro data.
Table 1: Potency (EC50) of this compound at nAChR Subtypes
| Assay Type | nAChR Subtype | EC50 (nM) | Reference |
| Patch-clamp Recordings | α6β2 | 30-60 | [2][3] |
| [3H]-Dopamine Release | α6β2 | 30-60 | [2][3] |
| [3H]-Dopamine Release | α4β2 | ~75-150 | [2][3] |
| [3H]-Acetylcholine Release | α3β4 | >1000 | [2][3] |
Table 2: Comparative Potency of this compound
| Comparison | Fold Difference | Assays | Reference |
| α6β2* vs. α4β2 | ~2.5x more potent at α6β2 | Patch-clamp, [3H]-Dopamine Release | [2][3] |
Experimental Protocols
Protocol 1: [3H]-Dopamine Release Assay from Striatal Synaptosomes
This assay is used to measure the potency and efficacy of this compound at α6β2* and α4β2* nAChRs, which are highly expressed in the striatum and modulate dopamine release.
Methodology:
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Synaptosome Preparation: Isolate synaptosomes from the striata of rodents (e.g., mice or rats) using standard subcellular fractionation techniques.
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Loading with [3H]-Dopamine: Incubate the synaptosomes with [3H]-dopamine to allow for its uptake into dopaminergic nerve terminals.
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Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash with a physiological buffer to establish a stable baseline of [3H]-dopamine release.
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Stimulation: Expose the synaptosomes to various concentrations of this compound for a short period (e.g., 2 minutes) to stimulate nAChR-mediated [3H]-dopamine release.
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Fraction Collection: Collect the superfusate in fractions before, during, and after stimulation.
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Quantification: Measure the amount of radioactivity in each fraction using liquid scintillation counting.
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Data Analysis: Express the stimulated release as a percentage of the total synaptosomal radioactivity. Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 and Emax values.
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Subtype Selectivity (Optional): To distinguish between α6β2* and α4β2* receptor contributions, selective antagonists such as α-conotoxin MII (for α6β2*) can be included in the superfusion buffer.
Protocol 2: Whole-Cell Patch-Clamp Recordings
This electrophysiological technique allows for the direct measurement of ion channel activation by this compound in cells expressing specific nAChR subtypes.
Methodology:
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Cell Culture: Use a cell line (e.g., HEK293 cells) stably or transiently expressing the nAChR subunits of interest (e.g., α6 and β2, or α4 and β2).
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Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare patch pipettes with an appropriate internal solution.
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Whole-Cell Configuration: Establish a whole-cell recording configuration on a selected cell.
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Drug Application: Apply this compound at various concentrations to the cell using a rapid perfusion system.
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Current Measurement: Record the inward current evoked by the activation of nAChRs in response to this compound application.
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Data Analysis: Measure the peak amplitude of the evoked currents for each concentration. Normalize the responses to the maximal response and plot a concentration-response curve to determine the EC50.
Signaling Pathways
The primary signaling event initiated by this compound is the opening of the nAChR ion channel, leading to cation influx and membrane depolarization. This can trigger various downstream cellular responses.
Caption: Simplified signaling pathway initiated by this compound binding to nAChRs.
References
improving the stability of TC299423 in solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of TC299423 in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot and improve the stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a precautionary measure, it is recommended to store stock solutions at -20°C or below and to use freshly prepared solutions for experiments whenever possible.
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial stock solutions, we recommend using anhydrous DMSO. For aqueous experimental buffers, it is crucial to maintain the pH within a stable range, as significant deviations can lead to degradation.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Q4: Are there any known degradation pathways for this compound?
A4: Based on the chemical structure of this compound, potential degradation pathways include hydrolysis of the ester linkage and oxidation of the tertiary amine. These are common degradation routes for molecules with similar functional groups.
Troubleshooting Guide: Improving this compound Stability
This guide provides a systematic approach to identifying and resolving stability issues with this compound in solution.
Issue: Rapid loss of this compound potency in aqueous solution.
Step 1: Initial Assessment
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Verify Storage Conditions: Ensure that the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light.
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Check Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions. For aqueous buffers, use freshly prepared solutions with controlled pH.
Step 2: Experimental Evaluation of Stability
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pH Profile: Determine the optimal pH for stability by conducting a pH stability study. Incubate this compound solutions at various pH values (e.g., pH 3, 5, 7.4, and 9) and monitor the concentration over time using HPLC.
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Temperature Stress: Evaluate the effect of temperature by incubating solutions at different temperatures (e.g., 4°C, room temperature, and 37°C) and analyzing for degradation.
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Photostability: Assess the impact of light by exposing solutions to a controlled light source and comparing the degradation to a sample kept in the dark.
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Oxidative Stress: Investigate susceptibility to oxidation by adding a small amount of a mild oxidizing agent (e.g., hydrogen peroxide) and monitoring the degradation profile.
Step 3: Optimization of Formulation
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Buffering Agents: Utilize appropriate buffering agents to maintain the optimal pH identified in the stability studies.
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Antioxidants: If oxidation is identified as a degradation pathway, consider the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).
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Cryoprotectants: For long-term storage of aqueous solutions, the addition of cryoprotectants like glycerol or ethylene glycol can prevent degradation during freeze-thaw cycles.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Run Time: 15 minutes.
Protocol 2: Forced Degradation Study
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Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
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Acid Hydrolysis: Dilute the stock solution to 100 µg/mL in 0.1 N HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Dilute the stock solution to 100 µg/mL in 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Dilute the stock solution to 100 µg/mL in 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
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Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
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Photodegradation: Expose a 100 µg/mL solution to a photostability chamber (ICH Q1B option 2) for an appropriate duration.
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Analysis: Analyze all samples by the validated HPLC method to determine the percentage of degradation.
Data Presentation
Table 1: Hypothetical Stability of this compound under Different pH and Temperature Conditions
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 25 | 100.2 | 85.1 | 15.1 |
| 5.0 | 25 | 99.8 | 95.3 | 4.5 |
| 7.4 | 25 | 100.1 | 98.9 | 1.2 |
| 9.0 | 25 | 99.9 | 70.5 | 29.4 |
| 7.4 | 4 | 100.3 | 100.1 | 0.2 |
| 7.4 | 37 | 100.0 | 90.7 | 9.3 |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | 25.4 | Hydrolysis Product 1 |
| 0.1 N NaOH, 60°C, 24h | 45.8 | Hydrolysis Product 2 |
| 3% H₂O₂, RT, 24h | 32.1 | N-oxide |
| Heat (105°C, 24h) | 12.5 | Unidentified |
| Photostability | 18.9 | Photodegradant 1 |
Visualization
Troubleshooting Variability in TC299423 Behavioral Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in behavioral studies involving TC299423. By addressing specific issues in a question-and-answer format, this guide aims to help users achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual differences in the behavioral response to this compound. What are the potential causes?
A1: Inter-individual variability is a common challenge in behavioral pharmacology. For this compound, a nicotinic acetylcholine receptor (nAChR) agonist, several factors could contribute to this:
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Genetic Background: Different rodent strains can exhibit variations in the expression and function of nAChR subtypes (α6β2, α4β2, etc.), which are the primary targets of this compound.[1][2][3] This can lead to differing sensitivities to the compound's effects.
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Baseline Behavioral Differences: Animals within the same cohort can have inherent differences in baseline activity levels, anxiety, and cognitive function. These individual traits can interact with the effects of this compound, leading to varied behavioral outcomes.
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Metabolic Differences: Individual variations in drug metabolism can affect the bioavailability and brain concentration of this compound, influencing the magnitude and duration of its behavioral effects.
Q2: Our results with this compound in locomotor activity assays are inconsistent across different experimental days. What should we investigate?
A2: Day-to-day variability in locomotor activity studies can stem from several sources. Consider the following:
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Environmental Factors: Rodents are highly sensitive to their environment. Minor changes in lighting, noise levels, temperature, or even the time of day of testing can significantly impact their activity and response to this compound.[4]
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Habituation: The level of habituation to the testing arena can influence exploratory behavior. Ensure a consistent habituation protocol is followed for all animals across all testing days.
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Drug Preparation and Administration: Inconsistencies in the preparation of this compound solutions (e.g., vehicle, concentration) or the administration technique (e.g., injection volume, site) can lead to variable drug exposure.
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Experimenter Effects: Different experimenters may handle animals differently, inducing varying levels of stress that can confound behavioral results.
Q3: We are not observing the expected anxiolytic or rewarding effects of this compound as suggested by the literature. What could be the issue?
A3: The behavioral effects of this compound, such as anxiolysis or reward, can be subtle and dose-dependent.[2][5][6] If you are not observing these effects, consider the following:
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Dose-Response Relationship: It is crucial to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain. The anxiolytic and rewarding effects of this compound may only be apparent within a narrow dose range.
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Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the specific effects of this compound. For example, the conditioned place preference paradigm has shown modest rewarding effects in wild-type mice, suggesting the effect size may be small.[1][2]
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Pharmacokinetics: this compound has a relatively short half-life, especially after intraperitoneal injection.[1] The timing of the behavioral test relative to drug administration is critical to capture the peak effect.
Troubleshooting Guides
Issue 1: High Variability in Conditioned Place Preference (CPP) Results
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Subtle Rewarding Properties | The rewarding effects of this compound in wild-type animals may be modest.[1][2] Consider increasing the number of conditioning sessions or using a more sensitive apparatus. |
| Inappropriate Dosing | Perform a dose-response curve to identify the optimal dose for inducing CPP. Low doses may be insufficient, while high doses could induce side effects that confound place preference. |
| Contextual and Associative Learning | Ensure that the conditioning chambers have distinct and salient cues to facilitate strong place-cue associations. Control for any inherent biases for one chamber over the other during the pre-test phase. |
| Animal Handling and Stress | Minimize stress during handling and injection, as stress can interfere with reward learning. Acclimatize animals thoroughly to the experimental room and procedures. |
Issue 2: Inconsistent Effects on Locomotor Activity
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Biphasic Dose-Response | Nicotinic agonists can sometimes have biphasic effects on locomotor activity (stimulation at low doses, depression at high doses). A comprehensive dose-response study is essential. |
| Time Course of Action | This compound has rapid pharmacokinetics.[1] Measure locomotor activity at different time points post-injection to capture the full time course of the drug's effect. |
| Novelty of the Environment | The effect of this compound on locomotion may differ in a novel versus a familiar environment. Clearly define and maintain the level of novelty of the testing arena across all subjects and sessions. |
| Strain-Specific Responses | Locomotor responses to nicotinic agonists can vary significantly between different mouse or rat strains. Select a strain known to be sensitive to the locomotor effects of such compounds, if possible. |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
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Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber, separated by a removable door.
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Acclimation: Handle mice for 5 minutes daily for 3 days prior to the start of the experiment.
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Pre-Test (Day 1): Place the mouse in the central compartment with free access to both chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
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Conditioning (Days 2-5):
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Day 2 & 4 (Drug Pairing): Administer this compound (e.g., 0.1-1 mg/kg, i.p.) and confine the mouse to the initially non-preferred chamber for 30 minutes.
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Day 3 & 5 (Vehicle Pairing): Administer the vehicle and confine the mouse to the initially preferred chamber for 30 minutes.
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Post-Test (Day 6): Place the mouse in the central compartment with free access to both chambers for 15 minutes. Record the time spent in each chamber.
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Data Analysis: A significant increase in time spent in the drug-paired chamber during the post-test compared to the pre-test indicates a rewarding effect.
Locomotor Activity Assay Protocol
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Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.
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Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
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Habituation (Optional but Recommended): Place the animal in the open-field arena for a set period (e.g., 30 minutes) on the day before the drug test to reduce novelty-induced hyperactivity.
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Drug Administration: Administer this compound or vehicle at the desired dose and route.
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Testing: Place the animal in the center of the open-field arena at a specific time point after injection (e.g., 15 minutes for i.p. administration) and record locomotor activity for a defined duration (e.g., 30-60 minutes).
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Data Analysis: Analyze parameters such as total distance traveled, time spent mobile, and activity in the center versus the periphery of the arena.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting variability.
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound in Mice[1]
| Administration Route | Dose (mg/kg) | Max Plasma Conc. (ng/mL) | Time to Max Plasma Conc. (h) | Plasma Half-life (h) | Max Brain Conc. (ng/g) | Time to Max Brain Conc. (h) |
| Intraperitoneal (i.p.) | 0.3 | 49 ± 18 | 0.08 | 0.17 | 22 ± 0.43 | 0.5 |
| Oral (p.o.) | 1 | 38 ± 10 | 0.25 | 1.12 | 42 ± 17 | 0.25 |
Table 2: In Vitro Potency of this compound at nAChR Subtypes[2][3]
| Receptor Subtype | Assay | EC50 (nM) |
| α6β2 | Patch-clamp recordings | 30-60 |
| α6β2 | [³H]-dopamine release | 30-60 |
| α4β2 | ~2.5-fold lower potency than α6β2 | |
| α3β4 | [³H]-acetylcholine release | Much lower potency than α6β2 |
References
- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsdi.org [omicsdi.org]
minimizing side effects of TC299423 in animal models
Welcome to the Technical Support Center for researchers utilizing TC299423 in animal models. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you design and execute your experiments effectively while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel agonist for nicotinic acetylcholine receptors (nAChRs). It exhibits a modest preference for α6β2* over α4β2* nAChRs. Its primary mechanism of action is to bind to and activate these receptors in the central and peripheral nervous systems.
Q2: What are the known in vivo effects of this compound in animal models?
A2: In mice, this compound has been shown to produce antinociceptive (pain-relieving) and anxiolytic (anxiety-reducing) effects, which are comparable to those of nicotine. It is bioavailable after both intraperitoneal and oral administration.
Q3: What are the potential side effects of this compound in animal models?
A3: While a comprehensive safety profile for this compound is not yet fully established, its similarity in action to other nAChR agonists, like nicotine, suggests a range of potential side effects. Researchers should be vigilant for:
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Cardiovascular effects: Increased blood pressure and heart rate.
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Neurological effects: Tremors, seizures, and motor coordination impairment at higher doses.
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Behavioral effects: Biphasic effects on anxiety, with anxiolytic effects at some doses and potential for anxiety-like behavior at others.
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Gastrointestinal effects: Nausea and vomiting have been noted with other nAChR agonists in clinical trials.
Q4: How can I minimize the side effects of this compound in my experiments?
A4: Minimizing side effects involves careful experimental design and monitoring. Key strategies include:
-
Dose-response studies: Conduct thorough dose-finding studies to identify the lowest effective dose for your desired therapeutic effect.
-
Appropriate administration route: Choose the administration route (oral gavage or intraperitoneal injection) that aligns with your experimental goals and minimizes animal stress.
-
Acclimatization and handling: Properly acclimate animals to handling and experimental procedures to reduce stress-induced variability and potential for adverse reactions.
-
Close monitoring: Implement a robust monitoring plan to observe animals for any signs of distress or adverse effects, particularly in the period immediately following administration.
Troubleshooting Guides
Issue 1: Animal exhibits tremors or seizure-like activity after this compound administration.
-
Immediate Action:
-
Ensure the animal is in a safe, open area of the cage to prevent injury.
-
Record the time of onset, duration, and severity of the activity.
-
If seizures are severe or prolonged, consult with the institutional veterinarian immediately. Euthanasia may be necessary to prevent suffering.
-
-
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. The observed neurotoxicity is likely dose-dependent. Reduce the dose of this compound in subsequent experiments.
-
Pharmacological Intervention (for severe, recurrent issues): In cases where tremors are a persistent issue and reducing the dose is not feasible, pretreatment with certain compounds has been shown to mitigate nicotine-induced tremors. These are typically not routine but can be considered in consultation with a veterinarian and the IACUC. Agents effective against nicotine-induced tremors in mice include propranolol, diazepam, and phenobarbital.[1] Antiepileptic drugs such as valproate, carbamazepine, and ethosuximide have also shown efficacy.[1]
-
Review Administration Technique: Ensure proper and consistent administration to avoid accidental overdose or incorrect delivery.
-
Issue 2: Animal shows signs of cardiovascular distress (e.g., rapid, shallow breathing; changes in skin color).
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Immediate Action:
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Place the animal in a quiet, comfortable environment.
-
Monitor breathing and heart rate if possible without causing further stress.
-
Contact the institutional veterinarian immediately.
-
-
Troubleshooting Steps:
-
Implement Cardiovascular Monitoring: For studies involving higher doses or chronic administration of this compound, consider incorporating non-invasive cardiovascular monitoring techniques such as telemetry or regular blood pressure measurements.[2]
-
Dose Adjustment: As with neurological side effects, cardiovascular distress is likely dose-related. Lower the administered dose.
-
Consider Co-administration with Antagonists (Advanced): In specific research contexts and with IACUC approval, co-administration with an angiotensin II type 1 receptor (AT1R) antagonist, such as irbesartan, has been shown to ameliorate nicotine-induced cardiac hypertrophy and dysfunction in rats.[3] This is an advanced intervention and not a routine mitigation strategy.
-
Issue 3: Animal displays significant motor impairment or lack of coordination.
-
Immediate Action:
-
Ensure the animal has easy access to food and water on the cage floor.
-
Remove any cage enrichments that could pose a falling hazard.
-
Monitor the animal until motor function returns to normal.
-
-
Troubleshooting Steps:
-
Dose Optimization: Motor impairment is a known effect of high doses of nAChR agonists.[4] A lower dose may achieve the desired central effects without significant motor deficits.
-
Behavioral Acclimatization: Habituate the animals to the testing environment and procedures to reduce novelty-induced stress, which can exacerbate motor effects.
-
Refine Behavioral Testing Paradigm: If motor impairment confounds behavioral readouts, consider adjusting the timing of the tests to a point where the acute motor effects have subsided but the desired central effects are still present.
-
Data Summary
Table 1: In Vivo Effects of this compound in Mice
| Parameter | Route of Administration | Dose Range | Observed Effect | Reference |
| Antinociception | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Dose-dependent increase in pain threshold (hot-plate test), similar to nicotine. | [5] |
| Anxiolytic Effects | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Inhibition of marble burying behavior, similar to nicotine. | [5] |
| Bioavailability | Intraperitoneal (i.p.), Oral | 0.3 mg/kg (i.p.), 1 mg/kg (oral) | This compound is bioavailable and enters the brain. | [5] |
Experimental Protocols
Protocol 1: Administration of this compound
1.1. Intraperitoneal (i.p.) Injection:
-
Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration. Ensure the solution is at room temperature.
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection: Insert a 25-27 gauge needle into the lower abdominal quadrant, aspirating to ensure no fluid is withdrawn before injecting. Administer the appropriate volume based on the animal's weight.
-
Post-injection Monitoring: Observe the animal for at least 30 minutes for any immediate adverse reactions.
1.2. Oral Gavage:
-
Preparation: Dissolve or suspend this compound in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
Tube Selection: Use a flexible, soft gavage tube of the appropriate size for the mouse.
-
Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Administration: Carefully insert the gavage tube into the esophagus. Do not force the tube. Administer the solution slowly.
-
Post-gavage Monitoring: Observe the animal for signs of respiratory distress, which could indicate accidental administration into the trachea.[6]
Protocol 2: Functional Observational Battery (FOB) for Side Effect Monitoring
This protocol provides a systematic approach to observing and quantifying potential side effects. Observations should be made at baseline (before administration) and at peak effect time points after this compound administration.
2.1. Home Cage Observation:
-
Posture: Normal, hunched, flattened.
-
Activity Level: Normal, hypoactive, hyperactive.
-
Gait and Locomotion: Normal, ataxic, circling.
-
Tremors/Convulsions: Absent, present (note severity and duration).
2.2. Handling Observation:
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Ease of Removal from Cage: Normal, difficult.
-
Muscle Tone: Normal, flaccid, rigid.
-
Piloerection: Absent, present.
-
Lacrimation/Salivation: Absent, present.
2.3. Open Field Arena Observation (5 minutes):
-
Rearing: Frequency.
-
Grooming: Duration.
-
Ambulatory Activity: Distance traveled.
-
Stereotyped Behaviors: Presence and type (e.g., head weaving).
2.4. Sensory and Neuromuscular Assessment:
-
Righting Reflex: Time to right when placed on its back.
-
Grip Strength: Assessed using a grip strength meter.
-
Tail-Pinch Response: Vocalization or flick.
Visualizations
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Simplified nAChR signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound Side Effects
Workflow for in vivo studies of this compound with integrated side effect monitoring.
References
- 1. Pharmacological characterization of nicotine-induced tremor: Responses to anti-tremor and anti-epileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical abuse liability assessment of ABT-126, an agonist at the α7 nicotinic acetylcholine receptor (nAChR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Refining TC299423 Administration for Consistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with TC299423, a novel agonist for nicotinic acetylcholine receptors (nAChRs). This compound displays a preference for α6β2* over α4β2* nAChRs and is a valuable tool for in vitro and in vivo studies of nAChR function and physiology.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: For in vivo behavioral assays in mice, this compound can be dissolved in sterile 0.9% saline.[3] For in vitro studies and the preparation of stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent as it can dissolve a wide range of polar and nonpolar compounds.[4][5][6][7] When preparing stock solutions in DMSO, it is recommended to store them in tightly sealed vials at -20°C or below for up to one month.[8]
Q2: What are the suggested dose ranges for in vivo experiments with this compound?
A2: The optimal dose of this compound will depend on the specific experimental model and desired outcome. Based on published studies, the following doses have been used in mice:
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Pharmacokinetic studies: 0.3 mg/kg intraperitoneal (ip) and 1 mg/kg oral administration.[3]
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Radioligand displacement studies: 0.2 mg/kg ip.[3]
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Locomotor activity and conditioned place preference assays: Specific dose-response curves should be determined for your experimental conditions. However, studies have shown that low doses of this compound can elicit α6β2* nAChR-mediated responses.[1][2]
Q3: How can I minimize receptor desensitization in in vitro experiments?
A3: To avoid nAChR desensitization during in vitro experiments such as whole-cell patch-clamp recordings, it is recommended to apply this compound at intervals of at least 3 minutes.[1]
Q4: Are there any known off-target effects of this compound?
A4: this compound has been screened against a panel of 70 diverse molecular targets with no major off-target binding observed.[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during the administration of this compound, leading to inconsistent results.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in behavioral responses between subjects in the same dose group. | Inconsistent drug administration: Improper injection technique or inaccurate dosing. | - Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection).- Use a consistent injection volume based on the animal's body weight.- Prepare fresh drug solutions daily to ensure accurate concentration. |
| Solution instability or precipitation: The compound may not be fully dissolved or may have precipitated out of solution. | - Visually inspect the solution for any precipitates before each injection.- If using saline, ensure the compound is fully dissolved. Sonication may aid in dissolution.- For DMSO stock solutions, ensure they are brought to room temperature and vortexed before dilution. | |
| Reduced or no observable effect of this compound. | Incorrect dosage: The dose may be too low to elicit a significant response. | - Perform a dose-response study to determine the optimal dose for your specific experimental paradigm.- Review the literature for effective dose ranges in similar studies. |
| Receptor desensitization (in vivo): Repeated or high doses may lead to a diminished response. | - Consider the timing and frequency of drug administration.- Allow for sufficient washout periods between doses if conducting repeated measures. | |
| Unexpected adverse effects or toxicity. | Vehicle toxicity: The solvent used to dissolve this compound may be causing adverse effects. | - Always include a vehicle-only control group in your experiments.- If using DMSO for in vivo studies, keep the final concentration as low as possible (typically <5%) to minimize toxicity. |
| Compound-related toxicity: Although this compound has a good safety profile, high doses may lead to unforeseen effects. | - Reduce the dose of this compound administered.- Carefully observe the animals for any signs of distress or abnormal behavior. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
For Saline Formulation:
-
Weigh the desired amount of this compound free base.
-
Dissolve in sterile 0.9% saline to the desired final concentration.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Administer at an injection volume of 0.1 ml/g of body weight for mice.[3]
-
-
For DMSO/Saline Formulation (if solubility in saline is an issue):
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
For administration, dilute the stock solution with sterile 0.9% saline to the final desired concentration.
-
Ensure the final concentration of DMSO in the injected solution is low (e.g., <5%) to minimize vehicle toxicity.
-
Conditioned Place Preference (CPP) Protocol
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[9][10][11]
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral center chamber.
-
Phases:
-
Pre-Conditioning (Baseline Preference): On Day 1, allow each mouse to freely explore all three chambers for a set time (e.g., 15-20 minutes) to determine any initial preference for one of the outer chambers.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer this compound and confine the mouse to one of the outer chambers (e.g., the initially non-preferred chamber) for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the mouse to the opposite outer chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Test): On the test day, the mouse is placed in the center chamber with free access to both outer chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (ng/mL) | Time to Peak Plasma Concentration | Peak Brain Concentration (ng/g) | Time to Peak Brain Concentration |
| Intraperitoneal (ip) | 0.3 | ~100 | ~15 min | ~150 | ~30 min |
| Oral | 1 | ~50 | ~30 min | ~75 | ~1 hour |
Data are approximate and based on graphical representations in the cited literature.[3]
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound via α6β2 nAChRs.*
Experimental Workflow
Caption: Experimental workflow for a 4-day Conditioned Place Preference study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 9. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing poor solubility of TC299423 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC299423, focusing on challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs).[1][2][3] It shows a modest preference for the α6β2* subtype over the α4β2* nAChR subtype.[1][2][3] Its mechanism of action involves binding to these receptors and eliciting a response, similar to the endogenous neurotransmitter acetylcholine. This compound has been used in various in vitro and in vivo studies to investigate the function and physiology of nAChRs.[1][2][3]
Q2: I am having difficulty dissolving this compound in aqueous buffers for my experiments. Is this a known issue?
Q3: What are the initial steps I should take to attempt to dissolve this compound?
For initial attempts at solubilization, it is recommended to start with common laboratory practices for poorly soluble compounds. This includes:
-
Use of Organic Solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6] These solvents are generally effective at dissolving a wide range of organic molecules.
-
Sonication: Gentle sonication can help to break up solid particles and increase the rate of dissolution.
-
Vortexing and Gentle Heating: Vigorous vortexing and warming the solution to 37°C can also aid in the dissolution process. However, be cautious with heating as it may degrade the compound.
Q4: My experimental system is sensitive to organic solvents like DMSO. What are some alternative solubilization strategies?
If your experimental system cannot tolerate organic solvents, several alternative strategies can be employed to improve the aqueous solubility of this compound. These methods are broadly applicable to poorly soluble drugs and may require some optimization for this specific compound.[4][5][7][8][9]
-
pH Adjustment: The solubility of a compound can be significantly influenced by the pH of the solution.[4][8] Since this compound contains nitrogen atoms, it is likely basic. Therefore, its solubility may be increased in acidic solutions (e.g., by adding a small amount of HCl to lower the pH). It is crucial to determine the pH tolerance of your experimental system.
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[4][8][9] Examples include polyethylene glycol (PEG), propylene glycol, and glycerin.[9]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[4][5]
-
Formulation as a Salt: If this compound is not already in a salt form, converting it to a salt (e.g., hydrochloride salt) can significantly improve its aqueous solubility.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution when diluting a DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO. | 1. Decrease the final concentration: Try diluting your stock solution further to a lower final concentration. 2. Increase the percentage of DMSO: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% or 1%) may be necessary to maintain solubility. 3. Use a different co-solvent: Consider preparing the stock in a different organic solvent or using a co-solvent in your aqueous buffer.[4][8][9] 4. Try pH adjustment: As mentioned in the FAQs, lowering the pH of the aqueous buffer might improve solubility.[4][8] |
| The dissolved this compound solution appears cloudy or hazy. | This may indicate the formation of a fine precipitate or that the compound is not fully dissolved. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles. This is crucial for cell-based assays and in vivo studies. 2. Re-evaluate your dissolution method: Try sonicating for a longer period or gently warming the solution. |
| I need to prepare a high-concentration aqueous stock of this compound without using organic solvents. | The intrinsic aqueous solubility of this compound is likely low. | 1. Explore cyclodextrins: This is a promising approach for significantly increasing aqueous solubility without organic solvents.[4][5] You will need to screen different types of cyclodextrins and optimize the molar ratio. 2. Investigate salt formation: If you have access to the free base form of this compound, consider synthesizing a salt form (e.g., HCl, tartrate) to enhance its water solubility.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Evaluating pH-Dependent Solubility
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add an excess amount of this compound powder to a small volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visualizations
Caption: Workflow for dissolving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijpbr.in [ijpbr.in]
Technical Support Center: TC299423 Metabolism in Experimental Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the metabolism of TC299423 in experimental design. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the metabolism of this compound?
A1: Preliminary in vitro studies have provided initial insights into the metabolic profile of this compound. It has been observed that this compound has a longer half-life in both human and rat liver microsomes compared to varenicline, suggesting it is metabolized less rapidly.[1] Furthermore, experiments using recombinantly expressed cytochrome P450 (CYP) enzymes indicate that this compound is metabolized by multiple CYP isoforms, suggesting a diverse and potentially complex degradation pathway.[1] This suggests that several metabolic routes contribute to its breakdown.[1]
Q2: Why is it important to consider the metabolism of this compound in my experimental design?
A2: Understanding the metabolism of this compound is crucial for several reasons:
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Pharmacokinetics and Bioavailability: The rate and extent of metabolism will directly impact the concentration and duration of this compound in the plasma and at its target sites in the brain.[1]
-
Pharmacological Activity: Metabolites of this compound could be pharmacologically active, inactive, or even have a different activity profile from the parent compound.[2][3]
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Toxicity: Metabolites can sometimes be responsible for adverse effects or toxicity.[4]
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Drug-Drug Interactions (DDIs): If this compound is metabolized by CYP enzymes, there is a potential for DDIs with other drugs that are substrates, inhibitors, or inducers of the same enzymes.[5][6]
-
In Vitro-In Vivo Extrapolation (IVIVE): Data from in vitro metabolism studies are essential for predicting the in vivo pharmacokinetic properties of this compound in humans.[7][8]
Q3: What are the initial in vitro experiments I should consider to characterize the metabolism of this compound?
A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to build a comprehensive metabolic profile for a new chemical entity like this compound.[5][6][9] Key initial experiments include:
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Metabolic Stability Assays: These assays measure the rate at which this compound is cleared over time in systems like liver microsomes or hepatocytes.[9][10] This provides an estimate of its intrinsic clearance.
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Metabolite Identification: This involves incubating this compound with liver fractions (microsomes, S9) or hepatocytes and using techniques like high-resolution mass spectrometry (HR-MS) to identify the chemical structures of the resulting metabolites.[9][10][11]
-
CYP Reaction Phenotyping: This experiment identifies the specific CYP enzymes responsible for metabolizing this compound.[9][10] This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.
Q4: Should I be concerned about species differences in this compound metabolism?
A4: Yes, species differences in drug metabolism are a common and critical consideration in drug development.[12] The enzymes responsible for metabolism, particularly CYP enzymes, can vary significantly in their expression and activity between preclinical species (e.g., rats, mice) and humans.[7] Therefore, it is important to conduct metabolism studies in liver preparations from the species you are using in your in vivo experiments and compare these results to human-derived preparations.[13] This will help in selecting the most appropriate animal model for predicting human pharmacokinetics and safety.[12]
Troubleshooting Guide
Issue 1: I am observing very rapid clearance of this compound in my in vitro metabolic stability assay, which contradicts the preliminary published data.
-
Possible Cause: The concentration of the liver microsomal or hepatocyte protein in your incubation may be too high.
-
Troubleshooting Step: Titrate the protein concentration to ensure you are within the linear range of the assay. Start with a lower concentration and increase it incrementally.
-
Possible Cause: The concentration of this compound used may be too low, leading to rapid depletion.
-
Troubleshooting Step: Ensure the substrate concentration is appropriate for the assay and well above the limit of detection of your analytical method. A common starting point is 1 µM.
-
Possible Cause: Instability of the compound in the assay buffer or non-specific binding to the plate or tube walls.
-
Troubleshooting Step: Run a control incubation without the addition of NADPH (for microsomes) or in heat-inactivated microsomes/hepatocytes to assess non-metabolic degradation. Also, consider using low-binding plates.
Issue 2: I am having difficulty identifying the metabolites of this compound.
-
Possible Cause: The rate of metabolism is very low, and the metabolite concentrations are below the limit of detection of your analytical instrument.
-
Troubleshooting Step: Increase the incubation time or the concentration of this compound. You can also try to concentrate the sample before analysis.
-
Possible Cause: The metabolites are not being efficiently extracted from the incubation matrix.
-
Troubleshooting Step: Optimize your sample preparation method. This may involve testing different protein precipitation solvents or using solid-phase extraction (SPE).
-
Possible Cause: The metabolites are unstable.
-
Troubleshooting Step: Minimize the time between sample collection and analysis. Ensure samples are stored at an appropriate temperature (e.g., -80°C).
Issue 3: My in vivo pharmacokinetic data for this compound in rats does not correlate well with my in vitro metabolism data.
-
Possible Cause: Other clearance pathways, besides hepatic metabolism, may be significant for this compound in vivo (e.g., renal excretion).
-
Troubleshooting Step: Conduct in vivo studies that include the collection of urine and feces to analyze for the parent compound and metabolites.
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Possible Cause: The involvement of extrahepatic metabolism (e.g., in the intestine, kidney, or lung).[10]
-
Troubleshooting Step: Consider performing in vitro metabolism studies using tissue fractions from these other organs.
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Possible Cause: Discrepancies between in vitro and in vivo conditions, such as protein binding.
-
Troubleshooting Step: Measure the plasma protein binding of this compound and incorporate this into your IVIVE calculations.
Data Presentation
Table 1: Example Data Summary for In Vitro Metabolic Stability of this compound
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 120 | 5.8 |
| Liver Microsomes | Rat | 85 | 8.2 |
| Hepatocytes | Human | 180 | 3.9 |
| Hepatocytes | Rat | 110 | 6.3 |
Table 2: Example Data Summary for CYP Reaction Phenotyping of this compound
| Recombinant CYP Isoform | Rate of Metabolite Formation (pmol/min/pmol CYP) |
| CYP1A2 | 5.2 |
| CYP2B6 | 1.5 |
| CYP2C9 | 12.8 |
| CYP2C19 | 2.1 |
| CYP2D6 | 25.4 |
| CYP3A4 | 45.7 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL final concentration) and this compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound using LC-MS/MS.
-
Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.
Protocol 2: Metabolite Identification in Hepatocytes
-
Cell Culture: Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.
-
Incubation: Replace the medium with fresh medium containing this compound (e.g., 10 µM).
-
Sample Collection: At various time points (e.g., 0, 1, 4, 24 hours), collect both the cells and the incubation medium.
-
Extraction: Extract the parent compound and metabolites from the samples using a suitable method, such as protein precipitation with methanol or acetonitrile.
-
Analysis: Analyze the extracts using high-resolution LC-MS/MS to detect and identify potential metabolites.
-
Data Interpretation: Compare the mass spectra of the potential metabolites to that of the parent compound to propose biotransformation pathways (e.g., oxidation, glucuronidation).
Visualizations
Caption: Experimental workflow for characterizing this compound metabolism.
Caption: Hypothetical metabolic pathways for this compound.
References
- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. labcorp.com [labcorp.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 11. admescope.com [admescope.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
Validation & Comparative
A Comparative Efficacy Analysis of TC-299423, Nicotine, and Varenicline at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel nicotinic acetylcholine receptor (nAChR) agonist TC-299423 with the established compounds nicotine and varenicline. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nAChR ligands. This document summarizes quantitative data from preclinical studies, outlines detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.
Mechanism of Action at a Glance
Nicotine, the primary psychoactive component in tobacco, is a full agonist at nAChRs. Its addictive properties are largely mediated by the activation of α4β2 and other nAChR subtypes in the brain, leading to dopamine release in the mesolimbic pathway, which reinforces smoking behavior.[1][2][3]
Varenicline is a partial agonist at the α4β2 nAChR.[4][5] This dual mechanism allows it to reduce cravings and withdrawal symptoms by providing a moderate level of receptor stimulation while simultaneously blocking nicotine from binding and exerting its full rewarding effects.[4][5]
TC-299423 is a novel agonist for nAChRs with a preference for β2-containing (β2) receptors.[6] It shows a modest preference for α6β2 over α4β2* nAChRs and acts as a full agonist at α4β2* and a partial agonist at α6β2* nAChRs.[6][7]
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of TC-299423, nicotine, and varenicline at various nAChR subtypes. These values are compiled from multiple in vitro studies and provide a basis for comparing the pharmacological profiles of these compounds.
Table 1: Comparative Binding Affinities (Ki, nM) at nAChR Subtypes
| Compound | α4β2 | α6β2 | α3β4* | α7 |
| TC-299423 | 0.24 ± 0.04[6] | 1.4 ± 0.6[6] | 18.0 ± 0.7[6] | - |
| Nicotine | 3.77 ± 0.76[1] | 1.68 ± 0.15[1] | - | >2100[8] |
| Varenicline | 0.14 ± 0.01[1] | 0.12 ± 0.02[1] | - | 125[8] |
Data are presented as mean ± SEM. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.
Table 2: Comparative Functional Potencies (EC50, µM) and Efficacy at nAChR Subtypes
| Compound | nAChR Subtype | EC50 (µM) | Efficacy (% of Acetylcholine or Nicotine) |
| TC-299423 | α6β2* ([³H]dopamine release) | 0.03 - 0.06[6] | 50-54% of Nicotine[6] |
| α4β2* (high sensitivity) | 0.6 - 2.0[6] | ~100% of Nicotine[6] | |
| α3β4* ([³H]ACh release) | 8.0 ± 0.4[6] | ~100% of Nicotine[6] | |
| Nicotine | α4β2 | - | Full Agonist |
| α6β2 ([³H]dopamine release) | 0.19[1] | 100% | |
| α3β4 | 19.4 (11.1-33.9)[9] | Full Agonist | |
| Varenicline | α4β2 | 0.0543 (0.0303-0.0974)[9] | 7 ± 0.4% of Acetylcholine[9] |
| α6β2* ([³H]dopamine release) | 0.007[1] | 49% of Nicotine[1] | |
| α3β4* | 26.3 (21.0-32.9)[9] | 96 ± 4% of Acetylcholine[9] | |
| α7 | 18 ± 6[10] | 93 ± 7% of Acetylcholine[10] |
Data are presented as mean ± SEM or with 95% confidence intervals. Efficacy is expressed relative to the maximal response produced by a reference agonist (acetylcholine or nicotine).
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through nAChRs in response to agonist application.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transfected with the cDNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution typically containing (in mM): 140 KCl, 10 HEPES, 11 EGTA, 1 CaCl2, 2 MgCl2, adjusted to pH 7.2.
-
Recording: A cell is patched, and the membrane is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -70 mV.
-
Drug Application: Test compounds (TC-299423, nicotine, varenicline) are applied at varying concentrations via a perfusion system.
-
Data Analysis: The peak current response at each concentration is measured and normalized to the maximal response elicited by a saturating concentration of acetylcholine. Concentration-response curves are then fitted to the Hill equation to determine EC50 and maximal efficacy.[11][12][13]
Synaptosomal [³H]-Dopamine Release Assay
This assay measures the ability of a compound to evoke the release of dopamine from nerve terminals, a key event in the reward pathway.
Methodology:
-
Synaptosome Preparation: Striatal tissue from rodents is homogenized and centrifuged to isolate synaptosomes (resealed nerve terminals).
-
Radiolabeling: Synaptosomes are incubated with [³H]-dopamine to allow for its uptake.
-
Stimulation: The [³H]-loaded synaptosomes are then exposed to various concentrations of the test compounds.
-
Measurement: The amount of [³H]-dopamine released into the supernatant is quantified using liquid scintillation counting.
-
Data Analysis: The amount of released [³H]-dopamine is expressed as a percentage of the total synaptosomal content. Concentration-response curves are generated to calculate EC50 and maximal efficacy relative to nicotine.[14][15]
Mandatory Visualizations
Caption: nAChR-mediated dopamine release signaling pathway.
Caption: General experimental workflow for compound comparison.
References
- 1. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of TC299423 for α6β2* Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TC299423 with other known ligands for the α6β2* nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in nicotine addiction and neurodegenerative diseases like Parkinson's disease.[1][2] The α6β2* nAChRs are predominantly located on dopaminergic neurons, making them a critical modulator of dopamine release.[3][4][5] This document summarizes key experimental data, details the methodologies used for validation, and visualizes the relevant biological and experimental pathways to offer an objective assessment of this compound's selectivity profile.
Quantitative Comparison of α6β2* nAChR Ligands
The following tables summarize the potency, efficacy, and binding affinity of this compound in comparison to other well-characterized nAChR ligands, nicotine and varenicline. This data is compiled from various in vitro and in vivo studies.
Table 1: Potency (EC50) and Efficacy (Emax) in Functional Assays
| Compound | Assay | Receptor Subtype | EC50 (nM) | Efficacy (Emax) | Species | Reference |
| This compound | [3H]-Dopamine Release | α6β2 | 30 | Not Reported | Mouse | [6] |
| α4β2 | 130 | Not Reported | Mouse | [6] | ||
| Whole-cell Patch Clamp | α6β2 | 30-60 | Not Reported | Not Specified | [1] | |
| Nicotine | [3H]-Dopamine Release | α6β2 | 190 | 100% (Reference) | Rat | [7] |
| α4β2 | 5420 | 100% (Reference) | Rat | [7] | ||
| Varenicline | [3H]-Dopamine Release | α6β2 | 7 | 49% (Partial Agonist) | Rat | [7] |
| α4β2* | 86 | 24% (Partial Agonist) | Rat | [7] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Emax (Maximum efficacy) is the maximum response achievable from a drug.
Table 2: Binding Affinity (Ki) from Radioligand Binding Assays
| Compound | Radioligand | Receptor Subtype | Ki (nM) | Species | Reference |
| Nicotine | Not Specified | α6β2 | Not Specified | Not Specified | |
| α4β2 | Not Specified | Not Specified | |||
| Varenicline | Not Specified | α6β2 | 0.12 | Rat | [7][8] |
| α4β2 | 0.14 | Rat | [7][8] |
Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[3H]-Dopamine Release Assay
This assay measures the ability of a compound to stimulate the release of pre-loaded [3H]-dopamine from synaptosomes, which are isolated nerve terminals. This is a functional assay that assesses the agonist or antagonist properties of a compound at presynaptic nAChRs that modulate neurotransmitter release.
Protocol:
-
Synaptosome Preparation: Striatal tissue is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes. The synaptosomes are then washed and resuspended in a physiological buffer.
-
Radiolabeling: Synaptosomes are incubated with [3H]-dopamine to allow for its uptake into the vesicles.
-
Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus and continuously perfused with buffer to establish a stable baseline of [3H]-dopamine release.
-
Compound Application: The test compound (e.g., this compound, nicotine, varenicline) is added to the superfusion buffer at various concentrations.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting to determine the amount of [3H]-dopamine released.
-
Data Analysis: The stimulated release is calculated as the percentage increase over the basal release. To differentiate between α6β2* and α4β2* mediated release, selective antagonists like α-conotoxin MII can be used to block the α6β2* component.[9]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel activity from a single cell. It is used to directly measure the currents elicited by the activation of nAChRs in response to agonist application, providing information on the potency and efficacy of the compound.
Protocol:
-
Cell Culture: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines transfected with the appropriate subunits) are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is held at a constant level (voltage-clamped) by an amplifier.
-
Drug Application: The test compound is applied to the cell via a perfusion system.
-
Current Recording: The current flowing across the membrane in response to the agonist is recorded.
-
Data Analysis: The peak current amplitude is measured at different compound concentrations to generate a dose-response curve from which EC50 and Emax values can be determined.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor subtype. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target nAChR subtype are homogenized and centrifuged to isolate a membrane fraction containing the receptors.[10]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled test compound.[11]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[10]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of α6β2* nAChR Activation
Experimental Workflow for [3H]-Dopamine Release Assay
Logical Relationship in Competitive Radioligand Binding Assay
References
- 1. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α6β2* and α4β2* nicotinic acetylcholine receptors as drug targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptors in the Mesolimbic Pathway: Primary Role of Ventral Tegmental Area α6β2* Receptors in Mediating Systemic Nicotine Effects on Dopamine Release, Locomotion, and Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogs of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TC299423 and Other Nicotinic Acetylcholine Receptor Agonists in Reward Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel nicotinic acetylcholine receptor (nAChR) agonist, TC299423, with other well-characterized nAChR agonists, including nicotine and varenicline, in the context of their effects on reward-related behaviors. The information presented is compiled from preclinical studies and aims to provide a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are widely expressed in the central nervous system and play a crucial role in synaptic transmission and neuronal signaling. Their involvement in the brain's reward pathways makes them a key target for understanding and treating addiction, particularly nicotine dependence. The development of novel nAChR agonists with specific subtype selectivity is a promising avenue for therapeutic intervention. This compound is a novel agonist with a unique pharmacological profile, and this guide will compare its performance in reward studies against established and other investigational nAChR agonists.
In Vitro Pharmacological Profile
The affinity and functional potency of nAChR agonists at different receptor subtypes are critical determinants of their in vivo effects. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound, nicotine, and varenicline for key nAChR subtypes implicated in reward.
Table 1: nAChR Binding Affinities (Ki, nM)
| Compound | α4β2 | α6β2 | α3β4* | α7 |
| This compound | 0.24 ± 0.04[1] | 1.4 ± 0.6[1] | 18.0 ± 0.7[1] | - |
| Nicotine | 6.1[2] | ~20-fold lower affinity than varenicline[3] | 2000[2] | >1000[2] |
| Varenicline | 0.4[2] | 0.12[3] | >8000[2] | 125[2] |
Note: '-' indicates data not available from the searched sources.
Table 2: Functional Potency (EC50) for Dopamine Release
| Compound | α6β2* nAChRs (nM) | α4β2* nAChRs (nM) | α3β4* nAChRs (µM) |
| This compound | 30 - 60[1][4] | 130 ± 30[1] | 8.0 ± 0.4[1] |
| Varenicline | 7[3] | 86[3] | - |
Note: EC50 values for this compound are presented for α-CtxMII-sensitive ([α6β2]) and -insensitive ([α4β2]) [3H]dopamine release. Varenicline's EC50 is for [3H]dopamine release from rat striatal synaptosomes. '-' indicates data not available from the searched sources.
In Vivo Reward-Related Behavior
The rewarding effects of nAChR agonists are commonly assessed using behavioral paradigms such as conditioned place preference (CPP) and intravenous self-administration.
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug. An increase in time spent in the drug-paired chamber is indicative of a rewarding effect.
Table 3: Effects of nAChR Agonists in Conditioned Place Preference (CPP) Studies
| Compound | Animal Model | Dose | Effect on CPP |
| This compound | Wild-type mice | 12 µg/kg | Modest reward[1] |
| α6L9'S mice | low-dose | Significant reward[1][5] | |
| Nicotine | Mice | 0.5 mg/kg | Place preference[2][6] |
| Mice | 2.0 mg/kg | Place aversion[2][6] | |
| Adolescent Rats | 0.2 mg/kg (s.c.) | Significant CPP[7] | |
| Adult Rats | 0.6 mg/kg (s.c.) | Significant CPP[7] |
Nicotine Self-Administration
The nicotine self-administration paradigm is a model of drug-taking behavior where animals learn to perform a response (e.g., lever press) to receive an infusion of the drug.
Table 4: Effects of nAChR Agonists on Nicotine Self-Administration
| Compound | Animal Model | Effect on Nicotine Self-Administration |
| This compound | Rats | Did not suppress nicotine self-administration in the tested dosage range[1][5] |
| SSR591813 | Rats | Decreased nicotine self-administration[8] |
| UCI-30002 | Rats | Decreased nicotine self-administration[8] |
| Varenicline | Rats | Dose-dependently decreases nicotine self-administration[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Assays
1. Radioligand Binding Assay ([¹²⁵I]-Epibatidine Binding)
-
Objective: To determine the binding affinity (Ki) of a compound for different nAChR subtypes.
-
Methodology:
-
Membrane Preparation: Brain regions rich in specific nAChR subtypes (e.g., thalamus for α4β2, striatum for α6β2, superior colliculus for α3β4*) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: Membranes are incubated with a radiolabeled ligand, [¹²⁵I]-epibatidine, which binds to nAChRs, and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Separation: Bound and free radioligand are separated by vacuum filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1][9]
-
2. Synaptosomal [³H]-Dopamine Release Assay
-
Objective: To measure the functional potency (EC50) and efficacy of a compound in stimulating dopamine release from nerve terminals.
-
Methodology:
-
Synaptosome Preparation: Striatal tissue is homogenized and subjected to centrifugation to obtain synaptosomes (isolated nerve terminals).
-
Loading: Synaptosomes are incubated with [³H]-dopamine to allow for its uptake.
-
Superfusion: The loaded synaptosomes are placed in a superfusion system and continuously washed with buffer.
-
Stimulation: The synaptosomes are exposed to various concentrations of the test agonist (e.g., this compound).
-
Fraction Collection: The superfusate is collected in fractions.
-
Quantification: The amount of [³H]-dopamine released in each fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.[1]
-
In Vivo Behavioral Assays
1. Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of a drug.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of the drug (e.g., nicotine, this compound) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to a different compartment.
-
Post-conditioning (Test): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect.[6][7][10]
-
2. Nicotine Self-Administration
-
Objective: To model voluntary drug-taking behavior.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a catheter connected to the animal's jugular vein.
-
Procedure:
-
Surgery: Animals are surgically implanted with an intravenous catheter.
-
Training: Animals are placed in the operant chambers and learn to press a specific "active" lever to receive an infusion of nicotine. Pressing the "inactive" lever has no consequence.
-
Maintenance: Once the behavior is acquired, animals are typically given daily sessions to self-administer nicotine.
-
Data Analysis: The number of infusions, the pattern of responding, and the total amount of drug self-administered are recorded and analyzed.[5][11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in nAChR-mediated reward and the workflows of the primary behavioral experiments.
Caption: Simplified signaling pathway of nAChR-mediated dopamine release in the reward system.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) paradigm.
Caption: Experimental workflow for the Nicotine Self-Administration paradigm.
Conclusion
This compound emerges as a novel nAChR agonist with a distinct pharmacological profile, showing a preference for α6β2* over α4β2* nAChRs in functional assays, while exhibiting high affinity for α4β2* receptors in binding assays.[1] In vivo, it produces modest rewarding effects on its own in wild-type mice, which are enhanced in mice with hypersensitive α6* nAChRs.[1][5] Notably, unlike partial agonists such as varenicline, this compound did not attenuate nicotine self-administration in the dose range tested, suggesting it may not block the reinforcing effects of nicotine.[1][5]
This comparative guide highlights the differences in receptor selectivity and behavioral outcomes between this compound and other nAChR agonists. These findings underscore the importance of subtype selectivity in the development of novel therapeutics for nicotine addiction and other disorders involving the cholinergic system. Further research is warranted to fully elucidate the therapeutic potential of this compound and other selective nAChR agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotine-induced conditioned place preference and conditioned place aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adolescent vs. Adult-Onset Nicotine Self-Administration in Male Rats: Duration of Effect and Differential Nicotinic Receptor Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel nicotinic binding site in mouse brain using [125I]-epibatidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of TC299423 effects in different animal strains
A Comparative Guide to the Preclinical Profile of TC299423, a Novel Nicotinic Acetylcholine Receptor Agonist
This guide provides a comprehensive comparison of the effects of this compound, a novel nicotinic acetylcholine receptor (nAChR) agonist, across different animal strains. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the compound's preclinical profile. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Mechanism of Action
This compound is a potent agonist for β2-containing (β2) nAChRs, with a notable preference for the α6β2 subtype over α4β2* nAChRs.[1] In vitro assays have demonstrated that this compound is approximately 2.5 to 3 times more potent at activating α6β2* nAChRs compared to α4β2* nAChRs.[1][2][3][4] Its binding mechanism at α6β2 nAChRs is comparable to that of nicotine.[1] The compound has shown good bioavailability following intraperitoneal or oral administration and has a longer half-life in both human and rat microsomes when compared to varenicline.[1] Importantly, this compound exhibited no significant off-target binding in a screen of 70 diverse molecular targets.[1][2][3][5]
Signaling Pathway of this compound at a Dopaminergic Synapse
Caption: this compound activation of presynaptic α6β2* nAChRs leading to dopamine release.
Cross-Validation of this compound Effects in Rodent Models
The in vivo effects of this compound have been characterized in various mouse and rat models, providing insights into its physiological and behavioral impact. These studies highlight the compound's engagement with the α6β2* nAChR target in a living system.
Summary of In Vivo Effects
| Animal Model | Assay | Observed Effect of this compound | Comparison with Other Compounds |
| Wild-Type (WT) Mice | Conditioned Place Preference (CPP) | Produced a modest rewarding effect.[1][2][3][4][5] | - |
| α6L9’S Mutant Mice | Locomotor Activity | Elicited α6β2-mediated locomotor responses at low doses.[1][2][3][5] | - |
| α6L9’S Mutant Mice | Conditioned Place Preference (CPP) | Produced a significant rewarding effect at low doses.[1][2][3][5] | - |
| Various nAChR Subunit Null-Mutant Mice (α4, α5, β2) | Conditioned Place Preference (CPP) | Data suggests this compound reward is mediated primarily through α6(non-α4)β2 nAChRs.[1] | - |
| C57BL/6J Mice | Hot-Plate Test | Evoked antinociceptive responses.[1][2][3][4][5] | Similar to nicotine.[1][2][3][4][5] |
| C57BL/6J Mice | Marble Burying Assay | Inhibited marble burying, suggesting anxiolytic-like effects.[1][2][3][4][5] | Similar to nicotine and varenicline.[1] |
| Rats | Nicotine Self-Administration | Did not suppress nicotine self-administration.[1][2][3][4][5] | In contrast to varenicline, sazetidine-A, mecamylamine, bupropion, and cytisine, which have been shown to reduce nicotine self-administration.[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Conditioned Place Preference (CPP)
This experiment was conducted to assess the rewarding or aversive properties of this compound.
-
Apparatus: A three-chambered CPP box with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
-
Animals: Wild-type (C57BL/6J), α6L9’S mutant, and various nAChR subunit null-mutant mice were used.
-
Procedure:
-
Pre-conditioning (Day 1): Mice were allowed to freely explore all three chambers for 15 minutes to determine initial place preference.
-
Conditioning (Days 2-5): A biased procedure was used. Mice received an injection of this compound (at doses of 1, 4, 12, or 25 µg/kg) or saline. Following injection, they were confined to one of the outer chambers for a set period. The drug-paired side was typically the initially non-preferred chamber.
-
Post-conditioning (Day 6): Mice were again allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber was recorded.
-
-
Data Analysis: The CPP score was calculated as the time spent in the drug-paired chamber during the post-conditioning phase minus the time spent in the same chamber during the pre-conditioning phase.
Experimental Workflow for Conditioned Place Preference
Caption: A three-phase workflow for conducting conditioned place preference experiments.
Hot-Plate Test for Antinociception
This assay was used to measure the analgesic effects of this compound.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Animals: C57BL/6J mice.
-
Procedure:
-
Mice were administered this compound, nicotine, or a vehicle control.
-
At set time points after injection, each mouse was placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded.
-
A cut-off time was established to prevent tissue damage.
-
-
Data Analysis: The response latencies between treatment groups were compared to determine the antinociceptive effect.
Nicotine Self-Administration in Rats
This experiment evaluated the potential of this compound to alter the reinforcing effects of nicotine.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and an intravenous infusion pump.
-
Animals: Rats were surgically implanted with intravenous catheters.
-
Procedure:
-
Acquisition: Rats were trained to press an active lever to receive an intravenous infusion of nicotine. The other lever was inactive.
-
Treatment: Once stable responding was achieved, rats were pre-treated with various doses of this compound or vehicle before the self-administration sessions.
-
-
Data Analysis: The number of nicotine infusions earned was recorded and compared between the this compound and vehicle pre-treatment conditions. The finding that this compound did not suppress nicotine self-administration suggests it did not block the reinforcing properties of nicotine within the tested dose range.[1][2][3][4][5]
References
- 1. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. omicsdi.org [omicsdi.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antinociceptive Potency of TC-299423 and Morphine
A definitive head-to-head comparison of the antinociceptive potency of the novel nicotinic acetylcholine receptor (nAChR) agonist, TC-299423, and the classical opioid analgesic, morphine, is not currently available in the scientific literature. However, by examining the existing preclinical data for each compound, we can provide a preliminary assessment of their individual antinociceptive profiles and mechanisms of action.
This guide synthesizes the available experimental data for TC-299423 and morphine, presenting their antinociceptive effects as reported in various animal models. While a direct quantitative comparison of potency is precluded by the absence of comparative studies, this document offers researchers, scientists, and drug development professionals a structured overview to inform future research and development.
Quantitative Antinociceptive Data
The following tables summarize the available quantitative data on the antinociceptive effects of morphine. It is important to note that the potency of morphine can vary depending on the specific nociceptive test, the species and strain of the animal, and the route of administration[1][2].
Table 1: Antinociceptive Potency of Morphine in Rodent Models
| Compound | Test Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Morphine | Hot Plate (49°C) | Rat | Subcutaneous (SC) | 4.5 | [1] |
| Morphine | Hot Plate (52°C) | Rat | Subcutaneous (SC) | 2.8 | [1] |
| Morphine | Hot Plate (55°C) | Rat | Subcutaneous (SC) | 2.6 | [1] |
| Morphine | Tail Withdrawal (48°C) | Rat | Subcutaneous (SC) | 2.9 | [1] |
| Morphine | Tail Withdrawal (52°C) | Rat | Subcutaneous (SC) | 2.6 | [1] |
| Morphine | Tail-Flick | Rat | Intrathecal | 0.00106 | [3] |
Data for TC-299423:
Currently, there is a lack of published studies providing specific ED50 values for the antinociceptive effects of TC-299423 in standard pain models like the hot plate or tail-flick tests. One study has reported that TC-299423 "evoked antinociceptive responses in mice similar to those of nicotine" in a hot-plate test[4]. However, quantitative data to substantiate this comparison were not provided. The same study reported an ED50 of 4 ± 3 µg/kg for TC-299423 in a conditioned place preference assay in wild-type mice, a test that measures rewarding effects rather than antinociception[4].
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess antinociceptive potency.
Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.
-
Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature is used. The surface is typically enclosed by a transparent cylinder to keep the animal on the heated area.
-
Procedure: The hot plate is preheated to a specific temperature (e.g., 49°C, 52°C, or 55°C)[1]. An animal (rat or mouse) is gently placed on the heated surface.
-
Measurement: The latency to the first sign of a nociceptive response is recorded. Common responses include licking of the hind paws, jumping, or vocalization.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, after which the animal is removed from the hot plate regardless of whether it has responded.
-
Drug Administration: The test compound (e.g., morphine or TC-299423) or vehicle is administered at various doses and through a specific route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined time before the test.
-
Data Analysis: The dose-response curve is constructed by plotting the percentage of maximal possible effect (%MPE) against the logarithm of the dose. The ED50, which is the dose that produces 50% of the maximal effect, is then calculated.
Tail-Flick/Tail Withdrawal Test
The tail-flick or tail withdrawal test is another common method for assessing the thermal pain threshold, primarily mediated at the spinal level.
-
Apparatus: The apparatus consists of a radiant heat source (e.g., a high-intensity light beam) that is focused on a specific portion of the animal's tail.
-
Procedure: The animal (rat or mouse) is gently restrained, and its tail is positioned over the heat source.
-
Measurement: The time taken for the animal to flick or withdraw its tail from the heat source is automatically or manually recorded.
-
Cut-off Time: A cut-off time is implemented to avoid tissue damage.
-
Drug Administration: Similar to the hot plate test, the test compound or vehicle is administered prior to the test.
-
Data Analysis: The ED50 is calculated from the dose-response curve generated from the latency measurements at different doses.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in comparing these two compounds, the following diagrams are provided.
Conclusion
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gabapentin enhances the antinociceptive effects of spinal morphine in the rat tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TC299423-Induced Dopamine Release and Traditional Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel nicotinic acetylcholine receptor (nAChR) agonist, TC299423, with the traditional stimulants amphetamine and methylphenidate, focusing on their respective mechanisms and effects on dopamine release. The information presented is based on available preclinical data to assist in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound is a potent agonist at α6β2* and α4β2* nicotinic acetylcholine receptors, stimulating dopamine release through a distinct mechanism compared to classic stimulants like amphetamine and methylphenidate. While amphetamine primarily acts as a dopamine releasing agent and reuptake inhibitor, and methylphenidate functions mainly as a dopamine transporter blocker, this compound modulates dopamine release through direct activation of nAChRs. This fundamental difference in their mechanism of action is crucial for understanding their pharmacological profiles and potential therapeutic applications. Direct quantitative comparisons of potency for dopamine release are challenging due to the limited availability of studies using identical experimental paradigms. However, by examining their distinct mechanisms and available potency data, we can delineate their unique effects on the dopaminergic system.
Data Presentation: Comparison of Mechanisms and Potency
The following table summarizes the mechanisms of action and available quantitative data for this compound, d-amphetamine, and methylphenidate. It is critical to note that the potency values presented are not all directly comparable due to differences in the experimental assays used (agonist-induced release vs. uptake inhibition).
| Compound | Primary Mechanism of Action on Dopamine System | Target | Potency (EC50/IC50/Ki) | Experimental Assay |
| This compound | nAChR Agonist | α6β2* nAChRs | EC50: 30 nM [1] | [3H]-Dopamine Release from Rat Striatal Synaptosomes |
| α4β2* nAChRs | EC50: 130 nM [1] | [3H]-Dopamine Release from Rat Striatal Synaptosomes | ||
| d-Amphetamine | Dopamine Releasing Agent & Reuptake Inhibitor | Dopamine Transporter (DAT) | Qualitative: More potent than methylphenidate in releasing dopamine.[2] | [3H]-Dopamine Release from Brain Slices |
| Methylphenidate | Dopamine Transporter (DAT) Inhibitor | Dopamine Transporter (DAT) | Qualitative: 7- to 17-fold less potent than d-amphetamine in releasing dopamine.[2] IC50: 33 nM (d-threo-methylphenidate) | Inhibition of [3H]-WIN 35,428 binding to rat striatal membranes (DAT) |
Experimental Protocols
[3H]-Dopamine Release Assay from Striatal Synaptosomes
This in vitro assay is a standard method for assessing the ability of a compound to evoke the release of dopamine from presynaptic nerve terminals.
1. Synaptosome Preparation:
-
Striatal tissue is dissected from the brain of the subject animal (e.g., rat).
-
The tissue is homogenized in a buffered sucrose solution.
-
The homogenate is then subjected to differential centrifugation to isolate the synaptosomes, which are resealed nerve terminals.
2. Radiolabeling:
-
The prepared synaptosomes are incubated with [3H]-dopamine, which is taken up into the dopaminergic nerve terminals via the dopamine transporter (DAT) and stored in synaptic vesicles.
3. Stimulation of Release:
-
The [3H]-dopamine-loaded synaptosomes are washed to remove excess radiolabel.
-
They are then exposed to various concentrations of the test compound (e.g., this compound).
-
The compound, if active, will stimulate the release of [3H]-dopamine from the synaptosomes into the surrounding buffer.
4. Measurement and Analysis:
-
The amount of radioactivity released into the buffer is quantified using liquid scintillation counting.
-
The data is then used to generate concentration-response curves, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) can be calculated. This value serves as a measure of the compound's potency in inducing dopamine release.
Visualizations
Signaling Pathway of this compound-Induced Dopamine Release
Caption: Signaling pathway of this compound-induced dopamine release.
Experimental Workflow for [3H]-Dopamine Release Assay
Caption: Workflow of the [3H]-dopamine release assay.
References
- 1. Effects of amphetamine isomers, methylphenidate and atomoxetine on synaptosomal and synaptic vesicle accumulation and release of dopamine and noradrenaline in vitro in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences between electrically-, ritalin- and D-amphetamine-stimulated release of [3H]dopamine from brain slices suggest impaired vesicular storage of dopamine in an animal model of Attention-Deficit Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TC299423
Essential Safety and Logistical Information for Researchers
TC299423 is a novel agonist for nicotinic acetylcholine receptors (nAChRs) intended for research use only.[1] While it is shipped as a non-hazardous chemical under ambient temperatures, proper disposal is crucial to ensure laboratory safety and environmental protection.[1] Currently, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound (CAS No. 1975146-56-5) is not publicly available. In the absence of a specific SDS, researchers must adhere to general best practices for the disposal of non-hazardous chemical waste and comply with all applicable local, state, and federal regulations.
Summary of Chemical Data
| Property | Value |
| IUPAC Name | 5-Pyrimidin-5-yl-1,2,3,4,7,8-hexahydro-azocine |
| CAS Number | 1975146-56-5 |
| Chemical Formula | C11H15N3 |
| Molecular Weight | 189.26 g/mol |
| Appearance | Solid powder |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark place. |
General Disposal Protocol for Non-Hazardous Research Chemicals
The following step-by-step guide provides a general framework for the disposal of small quantities of research chemicals like this compound, where a specific SDS is unavailable.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE. This includes:
-
Protective gloves: Nitrile rubber gloves are a suitable choice.
-
Eye protection: Safety glasses or goggles.
-
Lab coat: To protect from spills.
Step 2: Waste Characterization and Segregation
Properly characterize the waste. Since this compound is a solid powder, any unused or contaminated material should be considered chemical waste.
-
Do not mix with other waste streams: Keep this compound waste separate from hazardous chemicals, sharps, and biological waste.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any other relevant information.
Step 3: Spill Management
In case of a small spill:
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a designated, labeled container for chemical waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Step 4: Final Disposal
-
Consult your institution's Environmental Health and Safety (EHS) office: This is the most critical step. Your EHS office will provide specific guidance on how to dispose of chemical waste in accordance with institutional policies and local regulations.
-
Do not dispose of down the drain: Unless specifically approved by your EHS office, do not pour chemical waste down the sink.
-
Use a licensed waste disposal service: Your institution will have a contract with a professional waste disposal company to handle chemical waste. Ensure your labeled container is collected by this service.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Signaling Pathway Context
This compound is an agonist for nicotinic acetylcholine receptors (nAChRs), with modest selectivity for the α6β2 subtype. These receptors are ligand-gated ion channels involved in various physiological processes in the central nervous system. The binding of an agonist like this compound to nAChRs leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. This influx results in the depolarization of the neuron and the propagation of a nerve signal. Due to its role in neurotransmission, any waste containing this compound should be managed carefully to avoid unintended environmental impacts.
References
Essential Safety and Handling Protocols for TC299423
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of TC299423 (CAS No. 1975146-56-5), a novel, potent, and brain-penetrant agonist for nicotinic acetylcholine receptors (nAChRs). Given that this compound is intended for research use only and is a biologically active molecule, adherence to stringent safety protocols is mandatory to ensure personnel safety and experimental integrity.
Disclaimer: No official Safety Data Sheet (SDS) for this compound is publicly available at this time. The following guidance is based on best practices for handling novel, potent research compounds and information gathered from available scientific literature and supplier data. All personnel must conduct a risk assessment prior to beginning work with this compound.
Compound Identification and Properties
This compound is a solid powder and is typically shipped as a non-hazardous chemical under ambient temperatures.[1] It is a selective agonist for α6β2* and α4β2* nAChRs.[1]
| Property | Value | Source |
| IUPAC Name | (E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine | [2][3][4] |
| CAS Number | 1975146-56-5 | [1] |
| Molecular Formula | C11H15N3 | [1] |
| Molecular Weight | 189.26 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Short-Term Storage | Dry, dark, and at 0 - 4 °C (days to weeks) | [1] |
| Long-Term Storage | -20 °C (months to years) | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
Due to its high potency and biological activity, a comprehensive approach to exposure prevention is required.
Engineering Controls
-
Primary: All handling of this compound powder, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Secondary: A designated area within the laboratory should be established for the handling of this compound to minimize the risk of cross-contamination. An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile gloves at all times. Due to the lack of specific chemical resistance data, it is recommended to double-glove when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne powder.
-
Body Protection: A fully buttoned laboratory coat must be worn. Consider using disposable sleeves for added protection during extensive handling.
-
Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator (e.g., N95 or higher) may be required for specific procedures such as cleaning up spills outside of a fume hood, based on your institutional risk assessment.
Operational and Disposal Plans
Experimental Protocol: Step-by-Step Handling Guide
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE.
-
Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully transfer the required amount of this compound powder using a dedicated spatula. Avoid generating dust.
-
Solubilization: Add the desired solvent to the vessel containing the powder. Ensure the container is capped before mixing to prevent aerosol generation.
-
Use in Experiments: When using solutions of this compound, adhere to all standard laboratory safety practices. Clearly label all containers with the compound name, concentration, and date.
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. Decontaminate all reusable equipment that came into contact with the compound.
-
Disposal: All solid waste (gloves, weigh boats, paper towels) contaminated with this compound should be placed in a sealed, labeled hazardous waste container. Liquid waste should be collected in a designated, labeled hazardous waste container for organic or halogenated solvents, as appropriate. Follow all institutional and local regulations for chemical waste disposal.
Visualized Workflows and Safety Hierarchies
To further clarify procedural steps and safety logic, the following diagrams have been generated.
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of controls for safe chemical handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
